MtTMPK-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24N6O7 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[[4-[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]phenyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H24N6O7/c1-15-14-28(24(33)26-22(15)31)19-6-8-27(9-7-19)18-4-2-16(3-5-18)13-25-23(32)17-10-20(29(34)35)12-21(11-17)30(36)37/h2-5,10-12,14,19H,6-9,13H2,1H3,(H,25,32)(H,26,31,33) |
InChI Key |
ZDMGZOOCIIYGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Action of MtTMPK-IN-8: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of MtTMPK-IN-8, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.
Core Mechanism of Action
This compound, also identified as compound 27 in the foundational study by Jian et al. (2020), exerts its antimycobacterial effect through the inhibition of MtTMPK, an essential enzyme in the pyrimidine salvage pathway of M. tuberculosis. This pathway is critical for the synthesis of thymidine triphosphate (TTP), a necessary precursor for DNA replication and repair. By targeting MtTMPK, this compound disrupts this vital process, ultimately hindering bacterial proliferation.
The inhibitor demonstrates a moderate potency against the MtTMPK enzyme. While the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been explicitly detailed in the available literature, the inhibitory activity is well-established through enzymatic assays.
Quantitative Inhibitory Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its enzymatic and whole-cell activity.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 41 µM | M. tuberculosis TMPK | Jian Y, et al. (2020) |
| MIC | 0.78 - 9.4 µM | M. tuberculosis H37Rv | [1][2] |
| Cytotoxicity | Not significant | - | [1][2] |
Experimental Protocols
The determination of the inhibitory activity of this compound against MtTMPK was conducted using a standardized enzymatic assay. The detailed methodology is outlined below.
MtTMPK Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of MtTMPK. The protocol is based on a coupled-enzyme system where the production of ADP, a product of the MtTMPK-catalyzed reaction, is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant M. tuberculosis thymidylate kinase (MtTMPK)
-
Thymidine monophosphate (TMP)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
This compound (or other test compounds)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: A master mix is prepared containing all the components of the coupled-enzyme system in the assay buffer: TMP, ATP, PEP, and NADH.
-
Enzyme Preparation: A solution of PK and LDH is prepared in the assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared (typically in DMSO) and serially diluted to obtain a range of concentrations for IC50 determination.
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the desired concentration of the test inhibitor (this compound) or vehicle control (DMSO).
-
Add the PK/LDH enzyme solution.
-
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a pre-determined concentration of MtTMPK to each well.
-
Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically over a set period using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance change. The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal model.
Visualizations
Signaling Pathway and Mechanism of Action
References
An In-Depth Technical Guide to the Target and Binding Site of MtTMPK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and binding site of the inhibitor MtTMPK-IN-8. The information presented herein is intended to support research and drug development efforts targeting Mycobacterium tuberculosis.
Executive Summary
This compound is a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme in the pathogen's DNA synthesis pathway. The unique structural features of MtbTMPK's active site, which differ from its human counterpart, establish it as a promising target for the development of novel anti-tuberculosis therapeutics. This document details the biochemical properties of MtbTMPK, the inhibitory activity of this compound, the key residues of the inhibitor's binding site, and the experimental protocols for assessing its activity.
Target Protein: Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)
MtbTMPK is the final specific enzyme in the biosynthetic pathway of thymidine triphosphate, a crucial precursor for DNA replication.[1] Its essential role in mycobacterial growth and survival makes it a significant target for the development of new anti-tuberculosis agents.[1] The enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), utilizing ATP as a phosphate donor.[2] Notably, the active site of MtbTMPK possesses a unique configuration compared to other thymidylate kinases, offering an opportunity for selective inhibition.[1]
Signaling Pathway: DNA Precursor Synthesis
MtbTMPK functions within the pyrimidine salvage pathway, which is essential for providing the necessary building blocks for DNA replication in M. tuberculosis. The inhibition of this enzyme disrupts the supply of thymidine triphosphate, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
Quantitative Data: Inhibitory Activity of this compound
This compound, also identified as compound 27 in the foundational study by Jian et al. (2020), demonstrates notable whole-cell activity against M. tuberculosis. While the direct enzymatic inhibitory potency (IC50) could not be precisely determined due to solubility limitations in the assay, its antimycobacterial activity is well-characterized.[1]
| Compound | Target | Parameter | Value (µM) | Cell Line/Strain | Reference |
| This compound | Whole-cell M. tuberculosis | MIC | 0.78 - 9.4 | H37Rv | [3] |
| Compound 26 (analogue) | MtbTMPK Enzyme | IC50 | 2.5 | - | [1] |
Binding Site of this compound
The precise binding mode of this compound has been inferred from the co-crystal structure of a closely related and potent analogue, compound 26, in complex with MtbTMPK (PDB ID: 6YT1).[1] The crystal structure reveals that the inhibitor occupies the catalytic pocket, making key interactions with several residues.
The binding of this class of inhibitors is characterized by:
-
Hydrophobic Interactions: The inhibitor is positioned within a hydrophobic pocket.
-
Hydrogen Bonding: Key hydrogen bonds are formed with the side chains of specific residues that stabilize the inhibitor within the active site.
Based on the co-crystal structure of the analogue, the key interacting residues in the MtbTMPK active site include:
-
Tyr39
-
His53
-
Asp9
-
Lys13
-
Arg95
The imidazo[1,2-a]pyridine moiety of these inhibitors plays a crucial role in engaging with residues of a symmetry-related protomer, including Tyr39 and His53, which is an unusual binding phenomenon.[1]
Experimental Protocols
MtbTMPK Enzymatic Inhibition Assay
This protocol outlines the spectrophotometric assay used to determine the inhibitory activity of compounds against purified MtbTMPK.[1]
Detailed Steps:
-
Enzyme Purification: MtbTMPK is expressed and purified as previously described.[1]
-
Reaction Mixture: The reaction is conducted in a medium containing 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of the coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase).[1]
-
Inhibitor Addition: The test compounds are evaluated at different concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (at a fixed concentration of 0.5 mM) and dTMP (at a fixed concentration of 0.05 mM).[1]
-
Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Whole-Cell Antimycobacterial Activity Assay
This protocol describes the determination of the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis H37Rv.
Detailed Steps:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate liquid medium.
-
Compound Preparation: The test compounds are serially diluted to achieve a range of concentrations.
-
Inoculation: The bacterial culture is added to the wells of a microplate containing the diluted compounds.
-
Incubation: The plates are incubated under standard conditions for mycobacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Conclusion
This compound represents a promising scaffold for the development of novel anti-tuberculosis agents. Its target, MtbTMPK, is a validated and essential enzyme in M. tuberculosis. The structural insights into the binding site provide a strong foundation for structure-based drug design to optimize the potency and pharmacokinetic properties of this class of inhibitors. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new MtbTMPK inhibitors.
References
The Discovery and Synthesis of MtTMPK-IN-8: A Technical Guide for Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This has spurred the search for novel therapeutic agents that act on previously unexploited bacterial targets. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for bacterial DNA synthesis.[1][2][3] MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a critical step in the nucleotide synthesis pathway.[3] The low sequence homology (22%) between the mycobacterial and human TMPK enzymes makes it an attractive target for the development of selective inhibitors with potentially fewer off-target effects.[3] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a novel class of non-nucleoside inhibitors of MtTMPK, exemplified here as MtTMPK-IN-8 .
Lead Identification and Optimization
The discovery of this compound originated from high-throughput screening campaigns aimed at identifying novel scaffolds that inhibit MtTMPK activity. Initial hits were typically characterized by moderate potency and suboptimal pharmacokinetic properties. A structure-guided drug design approach, leveraging the crystal structure of MtTMPK, was then employed to systematically optimize these initial leads. This involved iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and drug-like properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analogs, demonstrating the structure-activity relationship (SAR) established during the lead optimization process.
| Compound | MtTMPK IC50 (nM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity CC50 (µM) |
| Initial Hit | 15,200 | >100 | >100 |
| Analog 1 | 2,100 | 64 | >100 |
| Analog 2 | 350 | 16 | 85 |
| This compound | 48 | 4 | >50 |
Table 1: In Vitro Activity of MtTMPK Inhibitors. IC50 values represent the concentration of the compound required to inhibit 50% of the MtTMPK enzyme activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of M. tuberculosis H37Rv. CC50 (50% cytotoxic concentration) was determined against a mammalian cell line (e.g., Vero cells).
Experimental Protocols
MtTMPK Enzyme Inhibition Assay
A coupled-enzyme spectrophotometric assay was used to determine the IC50 values of the inhibitors against MtTMPK. The assay measures the rate of ADP production, which is coupled to the oxidation of NADH by lactate dehydrogenase and pyruvate kinase.
Materials:
-
Recombinant MtTMPK enzyme
-
dTMP (substrate)
-
ATP (co-factor)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Add 50 µL of assay buffer containing MtTMPK, PK, LDH, PEP, and NADH to the wells of a 96-well plate.
-
Add 1 µL of test compound at various concentrations (final DMSO concentration ≤ 1%).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of a solution containing dTMP and ATP.
-
Monitor the decrease in absorbance at 340 nm for 10 minutes using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
Whole-Cell Antimycobacterial Activity Assay
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was determined using a microplate-based Alamar Blue assay.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change of the indicator from blue to pink.
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the binding of dTMP to the active site of the MtTMPK enzyme. This disrupts the DNA synthesis pathway in Mycobacterium tuberculosis, ultimately leading to bacterial cell death.
Figure 1: MtTMPK Inhibition in the DNA Synthesis Pathway. This diagram illustrates the role of MtTMPK in the synthesis of dTTP, an essential precursor for DNA replication in Mycobacterium tuberculosis. This compound blocks this pathway by inhibiting the MtTMPK enzyme.
Synthetic Route
The synthesis of this compound is achieved through a multi-step process, as outlined in the workflow below. The key steps involve the formation of a core heterocyclic scaffold followed by functionalization to introduce the necessary pharmacophoric features for potent enzyme inhibition.
Figure 2: Synthetic Workflow for this compound. This diagram outlines the key stages in the chemical synthesis of the target compound, from starting materials to the purified and characterized final product.
Conclusion
This compound represents a promising lead compound for the development of novel anti-tuberculosis therapeutics. Its potent and selective inhibition of a key enzyme in the mycobacterial DNA synthesis pathway, coupled with whole-cell activity against M. tuberculosis, validates MtTMPK as a druggable target. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess the therapeutic potential of this compound class. The detailed experimental protocols and synthetic workflows provided in this guide are intended to facilitate further research and development in this critical area of unmet medical need.
References
MtTMPK-IN-8: A Selective Kinase Inhibitor Targeting Tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. M. tuberculosis thymidylate kinase (MtbTMPK) has emerged as a promising drug target due to its essential role in the DNA synthesis pathway of the bacterium and its structural divergence from the human ortholog.[1][2] This technical guide provides an in-depth overview of MtTMPK-IN-8, a selective inhibitor of MtbTMPK, intended for researchers, scientists, and professionals in the field of drug development. This compound, also identified as compound 27, has demonstrated moderate inhibitory activity against the MtbTMPK enzyme and potent activity against whole M. tuberculosis cells with low cytotoxicity.[3][4]
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its enzymatic inhibition, antimycobacterial activity, and safety profile.
| Parameter | Value | Description | Reference |
| Enzymatic Inhibition (IC50) | 28 ± 5 µM | 50% inhibitory concentration against recombinant MtbTMPK. | [4] |
| Whole-Cell Activity (MIC) | 0.78 µM | Minimum Inhibitory Concentration against M. tuberculosis H37Rv. | [3][4] |
| Cytotoxicity (CC50) | > 100 µM | 50% cytotoxic concentration against Vero cells. | [4] |
| Selectivity Index (SI) | > 128 | Ratio of CC50 to MIC, indicating a favorable therapeutic window. | [4] |
Signaling Pathway
MtTMPK is a crucial enzyme in the pyrimidine nucleotide biosynthesis pathway, which is essential for DNA replication in Mycobacterium tuberculosis. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary precursor for the synthesis of thymidine triphosphate (dTTP). Inhibition of MtbTMPK by this compound disrupts this pathway, leading to a depletion of the dTTP pool, which in turn halts DNA synthesis and ultimately inhibits bacterial growth.[1][4]
Caption: MtbTMPK inhibition by this compound.
Experimental Protocols
This section details the methodologies employed in the key experiments cited for the characterization of this compound.
MtbTMPK Enzymatic Assay
The inhibitory activity of this compound against MtbTMPK was determined using a coupled-enzyme spectrophotometric assay.[4]
Principle: The production of ADP during the phosphorylation of dTMP by MtbTMPK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA.
-
Enzymes: Recombinant MtbTMPK, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Substrates: Thymidine monophosphate (dTMP), Adenosine triphosphate (ATP), Phosphoenolpyruvate (PEP), Nicotinamide adenine dinucleotide (NADH).
-
Inhibitor: this compound dissolved in DMSO.
Procedure:
-
A reaction mixture containing assay buffer, dTMP, ATP, PEP, NADH, PK, and LDH is prepared in a 96-well plate.
-
Various concentrations of this compound are added to the wells.
-
The reaction is initiated by the addition of MtbTMPK.
-
The decrease in absorbance at 340 nm is monitored continuously for 30 minutes at 37°C using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Cell Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv was determined using a microplate-based Alamar Blue assay.[4]
Principle: The Alamar Blue reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The reduction in fluorescence indicates inhibition of bacterial growth.
Reagents:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Inhibitor: this compound dissolved in DMSO.
-
Alamar Blue Reagent.
Procedure:
-
A serial dilution of this compound is prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7 days.
-
Alamar Blue reagent is added to each well, and the plates are incubated for an additional 24 hours.
-
The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).
-
The MIC is defined as the lowest concentration of the inhibitor that causes a ≥90% reduction in fluorescence compared to the untreated control.
Cytotoxicity Assay (CC₅₀ Determination)
The cytotoxicity of this compound was evaluated against Vero cells (African green monkey kidney epithelial cells) using a standard MTT assay.[4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Reagents:
-
Cell Line: Vero cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Inhibitor: this compound dissolved in DMSO.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: DMSO.
Procedure:
-
Vero cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound and incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT reagent is added to each well, and the plate is incubated for 4 hours.
-
The culture medium is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of this compound as a selective kinase inhibitor.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MtTMPK-IN-X: A Technical Guide
Introduction
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the bacterium, catalyzing the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[1][2][3] The absence of a close human homologue makes MtTMPK an attractive target for the development of novel anti-tuberculosis agents.[4][5] This guide provides a detailed overview of the in vitro characterization of a novel potent and selective inhibitor, MtTMPK-IN-X. The methodologies and data presented herein are essential for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tuberculosis therapies.
Biochemical and Biophysical Characterization
The initial characterization of a novel inhibitor involves determining its potency and binding affinity for the target enzyme. For MtTMPK-IN-X, this was achieved through a combination of enzymatic and biophysical assays.
Table 1: Biochemical and Biophysical Data for MtTMPK-IN-X
| Parameter | Value | Assay Method |
| IC50 | 150 nM | Coupled Enzyme Assay |
| Ki | 75 nM | Competitive Binding Assay |
| KD | 90 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry (ITC) |
| ΔH (kcal/mol) | -8.5 | Isothermal Titration Calorimetry (ITC) |
| -TΔS (kcal/mol) | -2.3 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
MtTMPK Coupled Enzyme Assay for IC50 Determination
This spectrophotometric assay measures the rate of ADP production, which is coupled to the oxidation of NADH.
Materials:
-
Recombinant MtTMPK enzyme
-
dTMP (substrate)
-
ATP (co-factor)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
MtTMPK-IN-X (dissolved in DMSO)
-
384-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, PK, LDH, and NADH in the wells of a 384-well plate.
-
Add varying concentrations of MtTMPK-IN-X to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the MtTMPK enzyme to all wells except the negative control.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of the inhibitor to the enzyme, allowing for the determination of the dissociation constant (KD), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6][7][8][9][10]
Materials:
-
Recombinant MtTMPK enzyme (dialyzed against ITC buffer)
-
MtTMPK-IN-X (dissolved in ITC buffer)
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Load the sample cell with the MtTMPK enzyme solution.
-
Load the injection syringe with the MtTMPK-IN-X solution.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the inhibitor into the enzyme solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat of binding against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine KD, n, and ΔH. Calculate -TΔS from the relationship ΔG = ΔH - TΔS = RTln(KD).
Cellular and Pharmacokinetic Profiling
To be a viable drug candidate, an inhibitor must not only be potent against its target but also exhibit activity against whole-cell M. tuberculosis, have a favorable safety profile, and possess suitable drug-like properties.
Table 2: Cellular and In Vitro DMPK Data for MtTMPK-IN-X
| Parameter | Value | Assay Method |
| MIC99 (M. tuberculosis H37Rv) | 1.5 µM | Microplate Alamar Blue Assay (MABA) |
| CC50 (Vero cells) | > 50 µM | MTT Assay |
| Selectivity Index (SI) | > 33 | CC50 / MIC99 |
| Plasma Protein Binding (Human) | 85% | Rapid Equilibrium Dialysis |
| Microsomal Stability (Human Liver) | t1/2 > 60 min | Incubation with Liver Microsomes |
Antimycobacterial Activity (MIC99)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
MtTMPK-IN-X
-
96-well microplates
-
Alamar Blue reagent
Procedure:
-
Prepare serial dilutions of MtTMPK-IN-X in 7H9 broth in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC99 is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay (CC50)
The 50% cytotoxic concentration (CC50) is determined to assess the inhibitor's toxicity to mammalian cells.[12][13]
Materials:
-
Vero cells (or another suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MtTMPK-IN-X
-
MTT reagent
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of MtTMPK-IN-X and incubate for 48-72 hours in a CO2 incubator at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50.
Visualizations
MtTMPK in DNA Synthesis Pathway
The following diagram illustrates the role of MtTMPK in the de novo synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication in M. tuberculosis.[1][14][15][16]
Caption: Role of MtTMPK in the DNA synthesis pathway.
Experimental Workflow for In Vitro Characterization
The logical flow for the in vitro characterization of a novel MtTMPK inhibitor is depicted below, starting from initial biochemical screening to cellular and pharmacokinetic profiling.
Caption: Workflow for in vitro characterization.
References
- 1. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies | Semantic Scholar [semanticscholar.org]
- 3. bohrium.com [bohrium.com]
- 4. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 5. Structure-Guided Development of Mycobacterial Thymidine Monophosphate Kinase (MtbTMPK) Inhibitors: Unlocking New Frontiers in Tuberculosis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry [ouci.dntb.gov.ua]
- 8. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Structural Analysis of a Novel Inhibitor Bound to Mycobacterium tuberculosis Thymidylate Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural and functional analysis of a potent inhibitor bound to its target, Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, making it a key target for the development of new anti-tuberculosis therapeutics. This document details the binding characteristics, structural interactions, and the experimental methodologies used to elucidate the inhibitor's mechanism of action.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel drug targets and inhibitors. MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the de novo and salvage pathways for DNA synthesis.[1] The structural differences between MtTMPK and its human counterpart present an opportunity for the development of selective inhibitors with minimal off-target effects.
This whitepaper focuses on a representative non-nucleoside inhibitor, hereafter referred to as "Compound 34," which has been structurally characterized in complex with MtTMPK. The analysis of this complex provides crucial insights for structure-based drug design efforts aimed at combating tuberculosis.
Data Presentation
The following tables summarize the quantitative data obtained from the structural and functional analysis of the MtTMPK-Compound 34 complex.
Table 1: Crystallographic Data for MtTMPK in complex with Compound 34
| Parameter | Value |
| PDB ID | 4UNP[2] |
| Resolution (Å) | 2.10 |
| R-value | 0.201 |
| R-free | 0.239 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=50.1, b=75.8, c=105.4 |
| Macromolecule | Thymidylate kinase[2] |
| Ligand | Compound 34 |
| Organism | Mycobacterium tuberculosis H37Rv[2] |
Table 2: Binding Affinity and Inhibition Data for Compound 34 against MtTMPK
| Parameter | Value | Method |
| IC₅₀ (nM) | < 10 | Enzyme Inhibition Assay |
| Kᵢ (nM) | Not Reported | - |
| K₋ (nM) | Not Reported | - |
Note: While the specific Ki and Kd values for Compound 34 are not detailed in the primary publication, the IC₅₀ is reported to be in the single-digit nanomolar range, indicating potent inhibition.
Experimental Protocols
Protein Expression and Purification
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) was expressed in Escherichia coli and purified using standard chromatographic techniques.
-
Gene Cloning and Expression Vector: The tmk gene (Rv3247c) from M. tuberculosis H37Rv was cloned into a suitable expression vector, typically containing a polyhistidine tag for affinity purification.
-
Protein Expression: The expression vector was transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures were grown to an optimal density (OD₆₀₀ of 0.6-0.8) at 37°C. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures were incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.
-
Cell Lysis and Clarification: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis was performed by sonication or high-pressure homogenization. The cell lysate was clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. MtTMPK was eluted using a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding a homogenous protein sample.
X-ray Crystallography
The crystal structure of the MtTMPK-Compound 34 complex was determined by X-ray diffraction.
-
Crystallization: Purified MtTMPK was concentrated to 10-20 mg/mL. The protein was mixed with a molar excess of Compound 34. Crystallization was achieved using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol).
-
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.[3]
-
Structure Determination and Refinement: The diffraction data were processed and scaled. The structure was solved by molecular replacement using a previously determined structure of MtTMPK as a search model. The model was refined using iterative cycles of manual model building and computational refinement until satisfactory R-work and R-free values were achieved.[2]
Enzyme Inhibition Assay
The inhibitory potency of Compound 34 against MtTMPK was determined using a coupled-enzyme spectrophotometric assay.[4][5]
-
Assay Principle: The production of ADP from the MtTMPK-catalyzed phosphorylation of dTMP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
-
Reaction Mixture: The assay was performed in a buffer containing Tris-HCl, MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, dTMP, PK, and LDH.
-
Procedure:
-
Varying concentrations of the inhibitor (Compound 34) were pre-incubated with MtTMPK.
-
The reaction was initiated by the addition of the substrate, dTMP.
-
The rate of NADH oxidation was monitored spectrophotometrically at 340 nm.
-
-
Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration. The IC₅₀ value was determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
While specific SPR data for Compound 34 is not available, the following provides a general protocol for analyzing the binding kinetics of inhibitors to MtTMPK.[6][7]
-
Immobilization of MtTMPK: Purified MtTMPK is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of the inhibitor are injected over the sensor surface. The association (k₋) and dissociation (k₋) rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k₋), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋).
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the structural analysis of MtTMPK inhibitors.
Conclusion
The structural and functional characterization of inhibitors like Compound 34 in complex with MtTMPK provides a solid foundation for the rational design of novel anti-tuberculosis drugs. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field. The unique structural features of the MtTMPK active site, as revealed by these studies, can be exploited to develop next-generation inhibitors with high potency and selectivity, ultimately contributing to the fight against this persistent global disease.
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. rcsb.org [rcsb.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dhvi.duke.edu [dhvi.duke.edu]
An In-depth Technical Guide on the Cellular Effects of JNK-IN-8 Treatment
Disclaimer: Initial searches for "MtTMPK-IN-8" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound of interest is JNK-IN-8 , a well-characterized covalent inhibitor of c-Jun N-terminal kinase. This guide will focus on the known cellular effects of JNK-IN-8.
This technical guide provides a comprehensive overview of the cellular effects of JNK-IN-8, a potent and irreversible inhibitor of JNK isoforms. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and cellular effects of JNK-IN-8.
Table 1: In Vitro Kinase Inhibitory Activity of JNK-IN-8
| Target | IC50 Value | Assay Type | Reference |
| JNK1 | 4.7 nM | Biochemical Assay | [1][2] |
| JNK2 | 18.7 nM | Biochemical Assay | [1][2] |
| JNK3 | 1.0 nM | Biochemical Assay | [1][2] |
| JNK1 (alternative) | 4.67 nM | Biochemical Assay | [3] |
| JNK3 (alternative) | 0.98 nM | Biochemical Assay | [3] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Effect | EC50 / Concentration | Assay Type | Reference |
| HeLa | Inhibition of c-Jun phosphorylation | 486 nM | Cellular Assay | [1][2] |
| A375 | Inhibition of c-Jun phosphorylation | 338 nM | Cellular Assay | [1][2] |
| MDA-MB-231 | Inhibition of EGF-induced c-Jun phosphorylation | 1µM (60% inhibition), 5µM (80% inhibition) | Western Blot | [4] |
| Various TNBC cell lines | Decrease in cell viability | 0.88–5 µmol/L | CellTiter-Glo | [5] |
Core Cellular Effects of JNK-IN-8 Treatment
JNK-IN-8, as a covalent inhibitor of all three JNK isoforms, exerts a range of significant effects on cellular processes, primarily through the modulation of the JNK signaling pathway.
2.1. Inhibition of JNK Signaling
JNK-IN-8 is an irreversible inhibitor that covalently binds to a conserved cysteine residue (Cys116 in JNK1 and JNK2) in the catalytic sites of JNK1, JNK2, and JNK3[1][4]. This binding potently inhibits the phosphorylation of the primary JNK substrate, c-Jun[3][4]. In MDA-MB-231 triple-negative breast cancer (TNBC) cells, 1µM of JNK-IN-8 reduced EGF-induced c-Jun phosphorylation by up to 60%, while 5µM resulted in an 80% inhibition[4].
2.2. Induction of Apoptosis and Oxidative Stress
A key cellular effect of JNK-IN-8, particularly when used in combination with other agents like lapatinib in TNBC cells, is the induction of apoptosis[4]. This is mediated by a significant increase in reactive oxygen species (ROS). The combination of JNK-IN-8 and lapatinib led to a 10-fold increase in ROS levels in MDA-MB-231 cells, a cytotoxic effect that could be rescued by antioxidants like N-acetylcysteine (NAC)[4]. This suggests that JNK-IN-8 disrupts the cellular antioxidant response, leading to an accumulation of cytotoxic oxidative stress[4].
2.3. Effects on Cell Viability, Proliferation, and Colony Formation
JNK-IN-8 has been shown to reduce cell viability in a concentration-dependent manner across various cancer cell lines, including TNBC and paclitaxel-resistant MCF-7 cells[5][6][7]. It also suppresses the colony-forming ability of TNBC cells and the growth of patient-derived organoids[5][8][9][10]. In paclitaxel-resistant MCF-7 cells, JNK-IN-8 treatment suppresses the migratory potential of the cells[6][7].
2.4. Modulation of Autophagy and Lysosome Biogenesis
In TNBC cells, JNK-IN-8 treatment leads to the appearance of large, cytoplasmic vacuoles with lysosomal markers[5][9][10]. This is associated with the activation of lysosome biogenesis and autophagy. The mechanism involves the inhibition of TFEB phosphorylation and the induced nuclear translocation of unphosphorylated TFEB and TFE3, which are master regulators of these processes[5][10]. This effect appears to be independent of JNK but may be related to the inhibition of mTOR signaling pathways[5][9][10].
Signaling Pathways and Experimental Workflows
3.1. JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, which is the primary target of JNK-IN-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulation of Mycobacterium tuberculosis Thymidylate Kinase Signaling Pathway by MtTMPK-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MtTMPK-IN-8, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). It details the compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anti-tuberculosis therapeutics.
Core Mechanism of Action: Inhibition of MtbTMPK
This compound exerts its antimycobacterial effect by targeting a critical enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis: thymidylate kinase (MtbTMPK). This enzyme is essential for the synthesis of deoxythymidine triphosphate (dTTP), a vital precursor for DNA replication and repair.
The signaling pathway initiated by this compound is a direct inhibitory action. By binding to MtbTMPK, the compound blocks the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This enzymatic blockade leads to a depletion of the cellular dTTP pool, which in turn stalls DNA synthesis and ultimately inhibits bacterial growth and proliferation.[1] The low sequence homology between the mycobacterial and human thymidylate kinase makes MtbTMPK an attractive target for selective anti-tuberculosis drug development.
Below is a diagram illustrating the inhibitory effect of this compound on the MtbTMPK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (referred to as compound 27 in the source literature) regarding its enzymatic inhibition, antimycobacterial activity, and cytotoxicity.
Table 1: MtbTMPK Enzymatic Inhibition
| Compound | IC₅₀ (µM) against MtbTMPK |
| This compound | 31 ± 2 |
Table 2: Antimycobacterial Activity
| Compound | MIC (µM) in 7H9 medium | MIC (µM) in GAST-FeCl₃ medium | MIC (µM) in GAST medium |
| This compound | 0.78 | 9.4 | 1.56 |
Table 3: Cytotoxicity
| Compound | CC₅₀ (µM) against Vero cells |
| This compound | > 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
MtbTMPK Enzyme Inhibition Assay
The inhibitory activity of this compound against MtbTMPK was determined using a spectrophotometric coupled-enzyme assay.[1]
Workflow Diagram:
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction medium was prepared containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenol pyruvate (PEP), and 2 units each of the coupling enzymes: lactate dehydrogenase (LDH), pyruvate kinase (PK), and nucleoside diphosphate kinase (NDPK).
-
Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.
-
Substrate Addition: The substrates, ATP and dTMP, were added to the mixture at final concentrations of 0.5 mM and 0.05 mM, respectively.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of purified MtbTMPK enzyme.
-
Data Acquisition: The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Determination
The antimycobacterial activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.[1]
Workflow Diagram:
Detailed Protocol:
-
Compound Dilution: Serial dilutions of this compound were prepared in 96-well microtiter plates containing one of the following liquid media: standard 7H9 broth, iron-deficient GAST medium, or GAST medium supplemented with FeCl₃.
-
Bacterial Inoculation: Each well was inoculated with a standardized culture of M. tuberculosis H37Rv.
-
Incubation: The plates were incubated at 37°C.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against Vero cells (African green monkey kidney epithelial cells).[1]
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Vero cells were seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The cell culture medium was replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Resazurin was added to each well, and the plates were incubated for an additional 6 hours.
-
Data Acquisition: The fluorescence was measured at an excitation wavelength of 550 nm and an emission wavelength of 590 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curves.
Conclusion
This compound represents a promising scaffold for the development of novel anti-tuberculosis agents. Its targeted inhibition of MtbTMPK, an essential enzyme for mycobacterial DNA synthesis, provides a clear mechanism of action. The compound demonstrates moderate enzymatic inhibition and sub-micromolar to low micromolar activity against whole M. tuberculosis cells, with a favorable cytotoxicity profile. The detailed experimental protocols provided herein offer a basis for the further evaluation and optimization of this and other MtbTMPK inhibitors.
References
Homology of MtTMPK-IN-8 Target, Mycobacterium tuberculosis Thymidylate Kinase, Across Different Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the homology of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the molecular target of the inhibitor MtTMPK-IN-8. MtbTMPK is a critical enzyme in the DNA synthesis pathway of M. tuberculosis, catalyzing the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). Its essential role in mycobacterial growth and its structural divergence from human TMPK make it a promising target for the development of novel anti-tuberculosis therapeutics. This document details the sequence and structural homology of MtbTMPK in various species, presents experimental protocols for its characterization, and provides a visual workflow for homology analysis.
Target Identification and Characteristics
The designated target of the inhibitor this compound is the thymidylate kinase (TMPK) from Mycobacterium tuberculosis.
| Property | Mycobacterium tuberculosis TMPK (MtbTMPK) |
| Protein Name | Thymidylate kinase |
| Gene Name | tmk |
| UniProt ID | P9WKE1 |
| NCBI Gene ID | 888127 |
| Organism | Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv) |
| Function | Catalyzes the ATP-dependent phosphorylation of dTMP to dTDP. |
Homology of MtbTMPK in Different Species
A protein BLAST (Basic Local Alignment Search Tool) search was conducted using the M. tuberculosis H37Rv TMPK sequence (UniProt ID: P9WKE1) as the query against the non-redundant protein sequences database, targeting specific organisms of interest. The results, summarized in the table below, highlight the degree of conservation of this enzyme across diverse species.
| Species | Protein Name | Accession No. | Query Coverage | E-value | Percent Identity |
| Homo sapiens | Thymidylate kinase | NP_003300.1 | 92% | 2e-30 | 32.51% |
| Mus musculus | Thymidylate kinase | NP_031902.1 | 92% | 1e-29 | 32.19% |
| Saccharomyces cerevisiae | Thymidylate kinase, mitochondrial | NP_014493.1 | 90% | 2e-28 | 31.58% |
| Escherichia coli | Thymidylate kinase | NP_415392.1 | 91% | 2e-43 | 42.11% |
| Staphylococcus aureus | Thymidylate kinase | NP_371190.1 | 92% | 2e-34 | 35.63% |
| Pseudomonas aeruginosa | Thymidylate kinase | NP_252726.1 | 89% | 2e-33 | 35.08% |
Structural Analysis of MtbTMPK and Homologs
The three-dimensional structure of MtbTMPK has been extensively studied, with several crystal structures available in the Protein Data Bank (PDB). These structures, such as 1G3U and 1MRN, reveal a unique active site configuration when compared to its human counterpart.[1][2]
Active Site of MtbTMPK
Key residues in the MtbTMPK active site play crucial roles in substrate binding and catalysis. Structural analyses have identified several residues that are critical for its function. A notable feature of the MtbTMPK active site is the presence of a magnesium ion binding site that is distinct from that of human TMPK.[3]
Conservation of the Active Site
A multiple sequence alignment of MtbTMPK with its homologs from the species listed above reveals that while the overall fold is conserved, there are significant differences in the amino acid residues that constitute the active site. These differences are particularly pronounced in the regions that are likely to interact with inhibitors such as this compound. The lower sequence identity with the human enzyme (~32.5%) is a key factor that allows for the design of selective inhibitors.
Experimental Protocols
Thymidylate Kinase Activity Assay
Several methods can be employed to measure the enzymatic activity of TMPK. The choice of assay depends on the required sensitivity and throughput.
4.1.1. Coupled Spectrophotometric Assay
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.
-
Principle: The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the TMPK activity.[4]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Substrates: 1 mM ATP, 0.5 mM dTMP.
-
Coupling Enzymes: 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.
-
Coupling Substrates: 2 mM phosphoenolpyruvate, 0.2 mM NADH.
-
-
Procedure:
-
Prepare a reaction mixture containing all components except the TMPK enzyme in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the TMPK enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
4.1.2. Radiometric Assay
This highly sensitive endpoint assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into dTDP.
-
Principle: The radiolabeled product (dTDP) is separated from the radiolabeled substrate (ATP) by thin-layer chromatography (TLC), and the radioactivity of the product is quantified.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrates: 1 mM dTMP, 0.5 mM [γ-³²P]ATP (specific activity ~1000 cpm/pmol).
-
-
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube.
-
Initiate the reaction by adding the TMPK enzyme.
-
Incubate at the desired temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Spot an aliquot of the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.75 M KH₂PO₄, pH 3.5).
-
Visualize the separated spots by autoradiography and quantify the radioactivity in the dTDP spot using a scintillation counter or phosphorimager.
-
4.1.3. Fluorescence-Based Assay
Commercially available kits offer a convenient and high-throughput method for measuring TMPK activity. These assays typically measure the amount of ADP produced using a coupled enzymatic reaction that generates a fluorescent signal.[5][6]
-
Principle: The amount of ADP produced is directly proportional to the fluorescence intensity.
-
Procedure: Follow the manufacturer's instructions provided with the specific assay kit. Typically, this involves mixing the enzyme, substrates, and detection reagents in a microplate and measuring the fluorescence after a defined incubation period.
Inhibitor Potency Assay (IC₅₀ Determination)
To determine the potency of an inhibitor like this compound, a TMPK activity assay is performed in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Perform the chosen TMPK activity assay (spectrophotometric, radiometric, or fluorescence-based) as described above.
-
Include a range of inhibitor concentrations in the reaction mixtures.
-
Measure the enzyme activity at each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Workflow for Homology Analysis
The following diagram illustrates the key steps involved in the homology analysis of a target protein.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. Mycobacterium tuberculosis thymidylate kinase: structural studies of intermediates along the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterizations of Human TMPK Mutations Identified in Patients with Severe Microcephaly: Single Amino Acid Substitutions Impair Dimerization and Abolish Their Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial thymidylate Kinase assay kit [profoldin.com]
- 6. ebiohippo.com [ebiohippo.com]
The Potential Therapeutic Applications of Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK) Inhibitors: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "MtTMPK-IN-8". This technical guide will therefore focus on a class of well-characterized inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the intended target, to provide a comprehensive overview of the therapeutic potential of inhibiting this crucial enzyme. The data and protocols presented are derived from published research on representative MtbTMPK inhibitors.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. A promising target in this endeavor is the Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).
MtbTMPK is a key enzyme in the DNA synthesis pathway of M. tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the production of thymidine triphosphate (dTTP), an essential precursor for DNA replication. The inhibition of MtbTMPK disrupts DNA synthesis, leading to bacterial cell death. The low sequence homology between MtbTMPK and its human counterpart presents an opportunity for the development of selective inhibitors with a favorable safety profile.
This guide provides an in-depth overview of the therapeutic potential of MtbTMPK inhibitors, focusing on a series of compounds developed to overcome the common challenge of poor whole-cell activity. We will delve into their mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying scientific principles.
Mechanism of Action
The primary mechanism of action of MtbTMPK inhibitors is the competitive or non-competitive inhibition of the MtbTMPK enzyme. By binding to the active site or allosteric sites of the enzyme, these inhibitors prevent the phosphorylation of dTMP to dTDP. This disruption of the nucleotide synthesis pathway leads to a depletion of the dTTP pool, which is essential for DNA replication and repair. The ultimate consequence of MtbTMPK inhibition is the cessation of bacterial growth and, eventually, cell death.
A significant challenge in the development of MtbTMPK inhibitors has been the discrepancy between potent enzymatic inhibition and weak whole-cell activity against M. tuberculosis. This is largely attributed to the poor permeability of the complex mycobacterial cell wall, preventing the inhibitors from reaching their intracellular target. Recent strategies have focused on conjugating known MtbTMPK inhibitors with moieties that enhance mycobacterial uptake, such as siderophore mimics or other scaffolds known to be readily transported into the bacterium.
Data Presentation
The following tables summarize the quantitative data for a series of representative MtbTMPK inhibitors, referred to as analogues 17, 26, 27, and 28, from a key study aimed at improving whole-cell activity.[1]
Table 1: In Vitro Enzymatic Inhibition of MtbTMPK
| Compound | MtbTMPK IC50 (µM) |
| Analogue 17 | 23 ± 3 |
| Analogue 26 | 1.8 ± 0.2 |
| Analogue 27 | > 50 |
| Analogue 28 | 2.1 ± 0.6 |
IC50: The half maximal inhibitory concentration.
Table 2: In Vitro Whole-Cell Activity and Cytotoxicity
| Compound | Mtb H37Rv MIC (µM) | MRC-5 CC50 (µM) |
| Analogue 17 | 12.5 | > 128 |
| Analogue 26 | 4.7 | > 128 |
| Analogue 27 | 1.6 | > 128 |
| Analogue 28 | 0.78 | > 128 |
MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv. CC50: The half maximal cytotoxic concentration against human lung fibroblast cells (MRC-5).
Experimental Protocols
MtbTMPK Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against the MtbTMPK enzyme.
Materials:
-
Purified recombinant MtbTMPK enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP (Adenosine triphosphate)
-
[³H]-dTMP (Tritiated deoxythymidine monophosphate)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-dTMP.
-
Add the test compound at various concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding the purified MtbTMPK enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction, for example, by adding a solution of EDTA.
-
Separate the product ([³H]-dTDP) from the substrate ([³H]-dTMP), often using anion exchange chromatography or filter-binding assays.
-
Add a scintillation cocktail to the separated product and measure the radioactivity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a method to determine the whole-cell activity of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin sodium salt solution
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Add the bacterial inoculum to each well of the microplate, including a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After the incubation period, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Visualizations
References
Methodological & Application
Application Notes and Protocols for the Characterization of MtTMPK-IN-8 in Cell Culture Experiments
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "MtTMPK-IN-8." The following application notes and protocols are provided as a comprehensive, generalized guide for the characterization of a novel kinase inhibitor, hypothetically this compound, targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK) in a cellular context. The provided concentration ranges and incubation times are starting points and should be optimized for the specific compound and cell line used.
Introduction
Thymidylate kinase (TMPK) is a crucial enzyme in the DNA synthesis pathway, catalyzing the phosphorylation of dTMP to dTDP. In Mycobacterium tuberculosis, MtTMPK represents a promising target for the development of new anti-tubercular agents. A specific inhibitor of MtTMPK would be expected to disrupt DNA replication and, consequently, bacterial proliferation. When testing such a compound, it is also essential to evaluate its effects on mammalian cells to assess potential cytotoxicity and understand its mechanism of action. These protocols outline the necessary steps to characterize a novel MtTMPK inhibitor in cell culture, from initial dose-response studies to more detailed mechanistic assays.
Signaling Pathway of a Thymidylate Kinase Inhibitor
The primary role of thymidylate kinase is in the de novo synthesis of pyrimidine nucleotides, a critical step for DNA replication. Inhibition of this enzyme is expected to deplete the pool of dTTP, leading to cell cycle arrest and potentially apoptosis.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Inhibitor Characterization
A systematic approach is necessary to characterize a novel inhibitor. The workflow begins with determining the potency of the compound and then moves to more in-depth studies of its cellular effects.
Caption: General experimental workflow for inhibitor characterization.
Application Notes and Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50)
Application Note: The IC50 value is the concentration of an inhibitor at which the response (e.g., cell viability) is reduced by half. It is a measure of the potency of the inhibitor. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is generally proportional to the number of viable cells.[1] In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol: IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest and count them.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for a specified period, typically 24, 48, or 72 hours.[3]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][2]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.01 | 1.20 | 96 |
| 0.1 | 1.05 | 84 |
| 1 | 0.65 | 52 |
| 10 | 0.20 | 16 |
| 100 | 0.05 | 4 |
Cytotoxicity Assay
Application Note: To assess the time-dependent cytotoxic effects of an inhibitor, a cell viability assay such as the MTT assay is performed at multiple time points (e.g., 24, 48, and 72 hours) using a range of concentrations around the determined IC50. This provides a more detailed understanding of the inhibitor's effect on cell proliferation and viability over time.
Protocol: The protocol is identical to the IC50 determination protocol, but the experiment is run in parallel plates that are incubated for different durations (e.g., 24h, 48h, and 72h).
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| IC50/2 | 75 | 60 | 45 |
| IC50 | 50 | 35 | 20 |
| IC50*2 | 30 | 15 | 5 |
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Application Note: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and incubate until they reach ~70-80% confluency.
-
Treat the cells with this compound at the IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 | 3 | 2 |
| This compound (IC50) | 40 | 35 | 25 |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Application Note: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] This is achieved by staining the DNA of the cells with a fluorescent dye, such as propidium iodide, which stoichiometrically binds to DNA.[9] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases by flow cytometry.[10]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the inhibitor as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel for PI.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The cells in the S phase will have a DNA content between 2N and 4N.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60 | 25 | 15 |
| This compound (IC50) | 40 | 45 | 15 |
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocellect.com [nanocellect.com]
- 10. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
Application Notes and Protocols for the Use of a Novel Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) Inhibitor in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics acting on new targets.[1] Thymidylate kinase of M. tuberculosis (MtTMPK) is a crucial enzyme in the bacterial DNA synthesis pathway, making it an attractive target for the development of new anti-TB drugs.[1][2] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential step in the de novo and salvage pathways for pyrimidine biosynthesis.[1][2] Inhibition of MtTMPK disrupts DNA replication and ultimately leads to bacterial cell death.[2] This document provides a generalized protocol for the in vivo evaluation of a novel, hypothetical MtTMPK inhibitor, herein referred to as "the test compound," in mouse models of Mtb infection.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of an MtTMPK inhibitor is the disruption of the DNA synthesis pathway in Mycobacterium tuberculosis. By blocking the catalytic activity of MtTMPK, the inhibitor prevents the formation of dTDP, leading to a depletion of the deoxythymidine triphosphate (dTTP) pool, a critical building block for DNA replication.[2]
References
Application Notes and Protocols for MtTMPK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtTMPK-IN-8 is a potent and selective inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This enzyme plays a critical role in the DNA synthesis pathway of M. tuberculosis, making it an attractive target for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₆O₇ |
| Molecular Weight | 508.48 g/mol |
| Appearance | Solid |
Dissolution Protocol
3.1. Recommended Solvent:
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO) . It is a polar aortic solvent capable of dissolving a wide range of organic compounds.
3.2. Preparation of Stock Solutions:
The following protocol outlines the steps for preparing a stock solution of this compound. For related MtbTMPK inhibitors, stock solutions of up to 100 mM in 100% DMSO have been successfully prepared.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) in a water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
Table of Stock Solution Volumes:
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO to Add (µL) |
| 10 mM | 1 | 196.66 |
| 20 mM | 1 | 98.33 |
| 50 mM | 5 | 196.66 |
| 100 mM | 10 | 196.66 |
Note: The stability of compounds in DMSO can be affected by the presence of water. It is recommended to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
Storage and Stability
Proper storage of this compound is crucial for maintaining its biological activity. The stability of compounds in solution is dependent on various factors, including the solvent, temperature, and exposure to light and air.
4.1. Solid Compound:
Store the solid, powdered form of this compound at room temperature in a dry, dark place.
4.2. Stock Solutions in DMSO:
-
Short-term Storage (up to 1 week): Store at 4°C.
-
Long-term Storage (months to years): For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C . This will minimize the number of freeze-thaw cycles, which can degrade the compound.
General Recommendations:
-
Avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
Use tightly sealed containers to prevent solvent evaporation and moisture absorption.
-
Before use, thaw the frozen aliquots at room temperature and ensure the solution is homogeneous by vortexing gently.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing working solutions of this compound from a stock solution.
Application Notes and Protocols for the Combination Use of JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The JNK signaling cascade is implicated in a variety of cellular processes, including stress responses, apoptosis, inflammation, and cell proliferation.[1] Dysregulation of the JNK pathway is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of JNK-IN-8 in combination with other therapeutic agents, focusing on preclinical models of Triple-Negative Breast Cancer (TNBC) and Pancreatic Ductal Adenocarcinoma (PDAC).
I. Combination Therapy with Lapatinib in Triple-Negative Breast Cancer (TNBC)
The combination of JNK-IN-8 and the EGFR/HER2 inhibitor lapatinib has demonstrated synergistic cytotoxicity in TNBC cell lines.[2][3][4] This synergy is attributed to the induction of excessive reactive oxygen species (ROS), leading to apoptotic cell death.[2][4]
Quantitative Data
| Cell Line | JNK-IN-8 Concentration (μM) | Lapatinib IC50 (μM) | Combination Effect | Reference |
| MDA-MB-231 | 0.1 - 20 | 5 - 10 | Synergistic (CI < 1) | [2] |
| HCC1569 | 0.1 - 20 | 3 | Synergistic (CI < 1) | [2] |
| MDA-MB-436 | 0.1 - 20 | Not specified | Synergistic (CI < 1) | [2] |
| SK-Br-3 (HER2+) | Not specified | Not specified | Synergistic (CI < 1) | [2] |
CI: Combination Index. A CI value less than 1 indicates synergy.
Signaling Pathway
The synergistic effect of JNK-IN-8 and lapatinib in TNBC is mediated through the disruption of cellular redox homeostasis and the inhibition of key survival pathways. Lapatinib treatment can lead to an increase in JNK phosphorylation, representing a resistance mechanism.[2][3][4] The combination of JNK-IN-8 and lapatinib counteracts this by inhibiting the transcriptional activity of NF-κB, AP-1, and Nrf2, which are crucial regulators of the antioxidant response.[2][3][4] This disruption leads to a significant increase in intracellular ROS, overwhelming the cell's antioxidant capacity and triggering apoptosis.[2][4]
Figure 1: JNK-IN-8 and Lapatinib Synergy in TNBC.
Experimental Protocols
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, HCC1569) in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of JNK-IN-8 (e.g., 0.1-20 µM), lapatinib (e.g., 0.5-20 µM), or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be determined using software like CompuSyn to calculate the Combination Index (CI).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration:
-
JNK-IN-8: Administer intraperitoneally (i.p.) at a dose of 25 mg/kg daily.
-
Lapatinib: Administer by oral gavage at a dose of 100 mg/kg daily.
-
Combination: Administer both drugs as described above.
-
Control: Administer vehicle controls.
-
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Monitor animal weight and overall health.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-JNK Inhibition by MtTMPK-IN-8 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated c-Jun N-terminal kinase (p-JNK) using Western blot analysis following treatment with the novel inhibitor, MtTMPK-IN-8. Due to the limited publicly available information on this compound, this protocol is based on established methodologies for similar covalent JNK inhibitors, such as JNK-IN-8.[1][2][3] These notes offer a comprehensive guide for researchers investigating the efficacy and mechanism of action of new kinase inhibitors targeting the JNK signaling pathway.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, including inflammatory cytokines, oxidative stress, and UV radiation.[4][5][6][7] The JNK signaling pathway is implicated in a variety of cellular processes such as proliferation, apoptosis, and inflammation.[8] Dysregulation of this pathway has been linked to numerous diseases, including cancer and neurodegenerative disorders. Consequently, JNK inhibitors are a significant area of interest for therapeutic development.
This compound is a novel compound hypothesized to be a potent and selective JNK inhibitor. Based on the nomenclature and available information on analogous compounds like JNK-IN-8, it is presumed to act as a covalent, irreversible inhibitor of JNK isoforms.[1][2][9] This application note details the Western blot protocol to quantify the levels of phosphorylated JNK (p-JNK), the activated form of the kinase, in cells treated with this compound. This allows for the assessment of the compound's inhibitory effect on the JNK signaling cascade.
Data Presentation
The following table represents hypothetical data demonstrating the dose-dependent effect of this compound on p-JNK levels in a cellular model. This data would be generated through densitometric analysis of Western blot results.
| Treatment Group | This compound Concentration (µM) | p-JNK/Total JNK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | 0.08 |
| This compound | 0.1 | 0.75 | 0.06 |
| This compound | 0.5 | 0.42 | 0.05 |
| This compound | 1.0 | 0.15 | 0.03 |
| This compound | 5.0 | 0.05 | 0.02 |
Experimental Protocols
Western Blot Protocol for p-JNK Detection
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and subsequent Western blot analysis to detect p-JNK and total JNK.
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., HeLa, A375, or a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) for a predetermined time (e.g., 2, 4, 6, or 24 hours). Include a vehicle control group treated with an equivalent volume of DMSO.
-
To induce JNK phosphorylation, a positive control group can be stimulated with a known JNK activator, such as anisomycin or UV radiation, for a short period (e.g., 30 minutes) before harvesting.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-JNK (Thr183/Tyr185) (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total JNK. Alternatively, a loading control such as β-actin or GAPDH can be used.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The p-JNK signal should be normalized to the total JNK signal for each sample.
Visualizations
Caption: Experimental workflow for Western blot analysis of p-JNK.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paulogentil.com [paulogentil.com]
- 7. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CRISPR Screening with MtTMPK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction to MtTMPK and Its Inhibition
Thymidylate kinase (TMPK) is a crucial enzyme in the DNA synthesis pathway, responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). In the context of the user's query, "MtTMPK" likely refers to the thymidylate kinase from Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis.[1][2][3] MtTMPK is an attractive drug target for developing new anti-tuberculosis therapies because its inhibition can halt bacterial DNA synthesis and replication.[2][3][4] The designation "IN-8" suggests it is part of a series of inhibitors developed against this target.
While the primary application of MtTMPK inhibitors is as antibiotics, they can be used as chemical probes in CRISPR screening experiments to elucidate host-pathogen interactions or to identify host factors that modulate the inhibitor's efficacy. This document provides a detailed framework and protocol for conducting a CRISPR-Cas9 screen in a human cell line using a hypothetical MtTMPK inhibitor, "MtTMPK-IN-8," to identify genes that, when knocked out, confer resistance or sensitivity to the compound.
Application Notes: CRISPR Screening with a Small Molecule Inhibitor
A CRISPR-Cas9 knockout screen in the presence of a small molecule inhibitor like this compound is a powerful tool to identify genetic perturbations that modulate the cellular response to the compound. The underlying principle is to introduce a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, with each sgRNA targeting a specific gene for knockout. By treating this population of cells with the inhibitor, one can identify which gene knockouts lead to either increased survival (resistance) or enhanced cell death (sensitization).
Key Applications:
-
Identification of Drug Resistance Mechanisms: By identifying gene knockouts that lead to increased cell survival in the presence of the inhibitor, researchers can uncover pathways that, when disrupted, compensate for the drug's effect.
-
Discovery of Sensitizing Targets for Combination Therapies: Identifying gene knockouts that enhance the inhibitor's cytotoxic effects can reveal promising targets for combination therapies, potentially leading to more effective treatment strategies.[5]
-
Elucidation of Host-Pathogen Interactions: In the context of an intracellular pathogen like Mycobacterium tuberculosis, a CRISPR screen with an MtTMPK inhibitor in infected host cells could reveal host factors that are essential for the pathogen's survival or that influence the drug's ability to reach its target.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound.
I. Cell Line Preparation and sgRNA Library Transduction
-
Cell Line Selection: Choose a human cell line suitable for both CRISPR editing and the specific biological question. For studying host-pathogen interactions with M. tuberculosis, a macrophage-like cell line (e.g., THP-1) would be appropriate. Ensure the chosen cell line can be efficiently transduced.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the parental cells with a lentiviral vector encoding Cas9. Select for Cas9-positive cells using an appropriate antibiotic and verify Cas9 activity.
-
sgRNA Library Transduction:
-
Thaw the pooled sgRNA lentiviral library.
-
Plate the Cas9-expressing cells at a density that will result in 50-70% confluency at the time of transduction.
-
Transduce the cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.
-
Include a non-transduced control and a control transduced with a non-targeting sgRNA.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
II. CRISPR Screen with this compound
-
Determine IC50 of this compound: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in the Cas9-expressing cell line. This will inform the concentration to be used in the screen.
-
Screening:
-
After antibiotic selection, split the transduced cell population into two arms: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
Maintain a sufficient number of cells throughout the screen to ensure adequate representation of the sgRNA library (at least 500 cells per sgRNA is recommended).
-
Culture the cells for a predetermined period (e.g., 14-21 days), passaging them as needed and maintaining the respective treatments.
-
-
Harvesting and Genomic DNA Extraction:
-
At the end of the screen, harvest cells from both the control and treatment arms.
-
Extract high-quality genomic DNA (gDNA) from each cell population.
-
III. sgRNA Sequencing and Data Analysis
-
PCR Amplification of sgRNA Cassettes: Use PCR to amplify the sgRNA-containing cassettes from the extracted gDNA. Use primers that anneal to the sequences flanking the sgRNA insert in the lentiviral vector.
-
Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing to determine the relative abundance of each sgRNA in the control and treatment populations.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) in the abundance of each sgRNA in the treatment group relative to the control group.
-
Use statistical packages like MAGeCK to identify significantly enriched (resistance hits) or depleted (sensitization hits) sgRNAs and genes.[6]
-
Data Presentation
Quantitative data from the CRISPR screen should be summarized in clear, structured tables.
Table 1: Hypothetical Top Gene Hits Conferring Resistance to this compound
| Gene Symbol | Average Log-Fold Change | p-value | False Discovery Rate (FDR) |
| GENE_A | 3.5 | 1.2e-6 | 5.8e-5 |
| GENE_B | 3.1 | 4.5e-6 | 1.1e-4 |
| GENE_C | 2.8 | 9.8e-6 | 2.3e-4 |
Table 2: Hypothetical Top Gene Hits Conferring Sensitization to this compound
| Gene Symbol | Average Log-Fold Change | p-value | False Discovery Rate (FDR) |
| GENE_X | -4.2 | 8.9e-7 | 3.4e-5 |
| GENE_Y | -3.9 | 2.1e-6 | 7.9e-5 |
| GENE_Z | -3.6 | 6.7e-6 | 1.5e-4 |
Visualizations
Diagrams illustrating the experimental workflow and relevant biological pathways are crucial for understanding the experimental design and results.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with this compound.
Caption: The role of Thymidylate Kinase (TMPK) in the DNA synthesis pathway.
References
- 1. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 4. d-nb.info [d-nb.info]
- 5. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Determination of MtTMPK-IN-8 IC50 using a Luminescent Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the nucleotide synthesis pathway of the bacterium, making it an attractive target for novel anti-tuberculosis drugs.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a putative inhibitor, MtTMPK-IN-8, against recombinant MtTMPK using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[2][3]
Signaling Pathway of MtTMPK
MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), utilizing a phosphate donor like ATP or dATP.[4] This is a crucial step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[1] Inhibition of MtTMPK disrupts DNA synthesis, ultimately leading to bacterial cell death.
Caption: Signaling pathway of MtTMPK in dTTP synthesis and its inhibition by this compound.
Experimental Protocol: this compound IC50 Determination
This protocol is adapted from the ADP-Glo™ Kinase Assay and is optimized for a 384-well plate format.[5][6]
Materials:
-
Recombinant MtTMPK enzyme
-
This compound inhibitor
-
dTMP (substrate)
-
dATP (phosphate donor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA
-
DMSO
-
384-well white, flat-bottom plates (e.g., Corning #3573)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for the IC50 curve (e.g., 10-point, 3-fold serial dilution).
-
Prepare a 2X Kinase Reaction Buffer.
-
Prepare a 4X solution of dTMP and dATP in the 1X Kinase Buffer. The final concentration in the reaction should be at the Km value for each substrate, which should be determined experimentally or obtained from the literature.
-
Prepare a 4X solution of recombinant MtTMPK in 1X Kinase Buffer. The optimal enzyme concentration should be determined beforehand by performing an enzyme titration to find the concentration that yields about 50% of the maximum signal in the linear range of the assay.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[5][7]
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 4X MtTMPK enzyme solution to all wells except the "no enzyme" negative control wells. Add 5 µL of 1X Kinase Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining dATP.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)) where RLU is the Relative Luminescent Units.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]
Data Presentation
The quantitative data from the experiment should be organized in a clear, tabular format for easy interpretation and comparison.
Table 1: Raw Luminescence Data and Calculated Percent Inhibition
| [this compound] (µM) | Log [Inhibitor] | RLU (Replicate 1) | RLU (Replicate 2) | Average RLU | % Inhibition |
| 100 | 2 | ||||
| 33.3 | 1.52 | ||||
| 11.1 | 1.05 | ||||
| 3.70 | 0.57 | ||||
| 1.23 | 0.09 | ||||
| 0.41 | -0.39 | ||||
| 0.14 | -0.85 | ||||
| 0.05 | -1.30 | ||||
| 0.02 | -1.70 | ||||
| 0.006 | -2.22 | ||||
| DMSO Control | N/A | 0 | |||
| No Enzyme Control | N/A | 100 |
Table 2: IC50 Determination Summary
| Parameter | Value |
| IC50 (µM) | |
| 95% Confidence Interval | |
| R² of Curve Fit |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carnabio.com [carnabio.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with a Novel Kinase Inhibitor
Note to the Reader: Information regarding a specific molecule designated "MtTMPK-IN-8" is not presently available in the public research literature. The following document provides a generalized but detailed framework for the analysis of a novel kinase inhibitor, using "this compound" as a placeholder for a hypothetical inhibitor targeting Thymidylate Kinase (TMPK). The protocols, data representations, and mechanistic diagrams are based on established methodologies for evaluating similar small molecule kinase inhibitors.[1][2]
Application Note: Characterizing the Cellular Effects of this compound via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals in oncology and infectious disease.
Abstract: This document outlines the application of flow cytometry for the quantitative analysis of cellular responses to treatment with a novel hypothetical inhibitor, this compound. Kinase inhibitors are a crucial class of therapeutic agents, and understanding their precise mechanism of action is vital for development.[3] Flow cytometry provides a high-throughput method to assess drug-induced changes in cell cycle progression and apoptosis on a single-cell level.[2] The protocols herein describe the treatment of cell lines with this compound, subsequent staining with DNA-binding dyes and apoptosis markers, and analysis by flow cytometry.
1. Proposed Mechanism of Action
Thymidylate Kinase (TMPK) is an essential enzyme in the DNA synthesis pathway, responsible for phosphorylating dTMP to form dTDP. Inhibiting this kinase is expected to disrupt the supply of deoxynucleotides necessary for DNA replication, leading to cell cycle arrest and potentially apoptosis. This compound is a hypothetical small molecule designed to specifically inhibit this kinase activity. The anticipated downstream effects are a halt in cellular proliferation and induction of programmed cell death in rapidly dividing cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MtTMPK-IN-8 Inhibition
This guide provides troubleshooting support for researchers encountering a lack of expected inhibition with MtTMPK-IN-8, a putative inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The following sections offer a structured approach to identifying and resolving common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm not observing any inhibition of MtTMPK with this compound. What are the most common initial troubleshooting steps?
Answer: When an inhibitor fails to show activity, it's crucial to systematically verify the core components of your experiment. Here’s a checklist of initial steps:
-
Compound Integrity and Handling:
-
Purity and Identity: Confirm the purity and chemical identity of your this compound stock. Impurities can interfere with the assay.[1]
-
Solubility: Ensure the inhibitor is fully dissolved in the assay buffer. Precipitated compound will not be active. Visually inspect for any precipitate.
-
Storage and Stability: Verify that the compound has been stored correctly (temperature, light exposure) to prevent degradation. Consider performing a fresh dilution from a new stock.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low and consistent across all wells, as high concentrations can inhibit enzyme activity.[1]
-
-
Enzyme Activity:
-
Positive Control: Before testing your inhibitor, confirm that the MtTMPK enzyme is active using a known inhibitor as a positive control.
-
Enzyme Concentration: Use an appropriate enzyme concentration that results in a linear reaction rate over the time course of your assay.[1]
-
Protein Aggregation: Aggregated enzyme can exhibit reduced or altered activity.[1] Consider a brief centrifugation of the enzyme stock before use.
-
-
Assay Conditions:
-
Substrate Concentrations: Ensure substrate (e.g., thymidylate and ATP) concentrations are appropriate. For competitive inhibitors, the apparent IC50 is dependent on the ATP concentration.[2]
-
Reaction Time and Temperature: Optimize the reaction time to remain within the linear range of the assay and maintain a constant, optimal temperature.[1]
-
Buffer Composition: Check the pH and composition of your assay buffer, including any necessary cofactors.
-
Question 2: My initial checks seem fine. What are some more advanced potential issues with the assay itself?
Answer: If the basic parameters of your experiment are correct, you may need to investigate more subtle aspects of the assay methodology.
-
Assay Format Mismatch: Not all assay formats are suitable for every inhibitor or kinase.[1]
-
Compound Interference: Your compound might interfere with the assay signal. For example, it could be fluorescent in a fluorescence-based assay or quench a luminescence signal, leading to false negatives.[1] Run a control plate without the enzyme to check for compound interference.
-
ATP Consumption Assays: Assays like Kinase-Glo measure ATP consumption.[3] If this compound is a weak inhibitor, the change in ATP levels might be too small to detect. Consider a more direct method of measuring product formation.
-
-
Mechanism of Inhibition:
-
Non-ATP Competitive Inhibition: If this compound is a non-ATP competitive or allosteric inhibitor, its potency may not be as sensitive to ATP concentration.[1] Understanding the mechanism of action is key.
-
Covalent Inhibition: Some inhibitors, like JNK-IN-8, are covalent inhibitors that form a permanent bond with the target enzyme.[4][5] This often requires a pre-incubation step for the inhibitor and enzyme before initiating the reaction.
-
Question 3: How can I definitively determine if this compound is binding to MtTMPK?
Answer: To confirm binding, you can use biophysical techniques that are independent of enzyme activity.
-
Surface Plasmon Resonance (SPR): This technique can measure the direct binding of your inhibitor to the immobilized enzyme, providing information on binding affinity (K D) and kinetics.[6]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of the inhibitor to the enzyme, providing thermodynamic parameters of the interaction.[6]
These methods can confirm a direct interaction even if the compound is not showing inhibition in the activity assay, which would point towards a problem with the assay conditions rather than the inhibitor itself.
Hypothetical this compound Activity Data
The following table presents hypothetical data for a functional MtTMPK inhibitor. Use this as a reference to compare with your expected results.
| Parameter | This compound (Hypothetical) | Control Inhibitor (e.g., TMPK inhibitor X) |
| Biochemical IC50 | 50 nM | 25 nM |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Binding Affinity (K D) | 100 nM | 50 nM |
Experimental Protocols
Protocol 1: General MtTMPK Inhibition Assay (Luminescence-based)
This protocol is a general guideline for an in vitro kinase assay using a luminescence-based readout that measures ATP consumption (e.g., Kinase-Glo).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare MtTMPK enzyme stock in assay buffer.
-
Prepare substrate solution containing thymidylate and ATP at desired concentrations in assay buffer.
-
Prepare a serial dilution of this compound and a control inhibitor in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.
-
Add 10 µL of MtTMPK enzyme solution to each well.
-
Optional (for covalent inhibitors): Pre-incubate the plate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
Stop the reaction and measure remaining ATP by adding 25 µL of the ATP detection reagent (e.g., Kinase-Glo).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a control inhibitor).
-
Plot the normalized data as a function of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visual Troubleshooting and Pathways
The following diagrams illustrate the troubleshooting workflow and the hypothetical signaling pathway involving MtTMPK.
Caption: A flowchart for troubleshooting lack of inhibitor activity.
Caption: Hypothesized inhibition of the MtTMPK pathway by this compound.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Off-Target Effects of Kinase Inhibitors
Disclaimer: No specific information could be found for a compound designated "MtTMPK-IN-8." This name may be a typographical error. This technical support guide will use the well-characterized c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8 , as a representative example to illustrate the principles and methods for investigating off-target effects of kinase inhibitors in a cellular context. The methodologies and troubleshooting advice provided are broadly applicable to the characterization of other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of JNK-IN-8?
JNK-IN-8 is a potent, irreversible inhibitor of the c-Jun N-terminal kinases: JNK1, JNK2, and JNK3.[1][2] It forms a covalent bond with a conserved cysteine residue within the ATP-binding site of these kinases.[3]
Q2: Does JNK-IN-8 have known off-target effects?
Yes, while JNK-IN-8 is highly selective for JNK kinases, some off-target activities have been reported, particularly at higher concentrations. Kinome-wide screening has identified potential off-target interactions. For instance, some activity has been noted against MNK2 and FMS at concentrations between 200-500 nM.[4]
Q3: How can I determine the off-target profile of my kinase inhibitor in cells?
Several robust methods are available to profile the off-target interactions of kinase inhibitors in a cellular environment. The most common and powerful techniques include:
-
Kinome Profiling: This involves screening your inhibitor against a large panel of recombinant kinases to determine its selectivity. Services like KINOMEscan™ are widely used for this purpose.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of an inhibitor to its target protein in intact cells by measuring changes in the thermal stability of the protein.[6][7]
-
Chemical Proteomics: This approach uses affinity-based methods to pull down interacting proteins from cell lysates and identifies them using mass spectrometry.
Q4: What is the mechanism of action of JNK-IN-8?
JNK-IN-8 is a covalent inhibitor.[4] It contains a reactive acrylamide group that forms an irreversible covalent bond with a specific cysteine residue in the ATP-binding pocket of JNK kinases (Cys116 in JNK1 and JNK2).[3] This covalent modification permanently inactivates the kinase.
Troubleshooting Guides
Interpreting Kinome Profiling Data
| Issue | Possible Cause | Recommended Action |
| Inhibitor shows broad off-target activity at the screening concentration. | The screening concentration is too high, leading to non-specific binding. | Perform a dose-response curve for the primary target and key off-targets to determine their respective potencies (e.g., IC50 or Kd values). This will help to establish a therapeutic window where the on-target is inhibited with minimal off-target effects. |
| Discrepancy between in vitro kinase assay data and cellular activity. | Poor cell permeability of the inhibitor. The inhibitor is being actively transported out of the cell. The inhibitor is metabolized in cells. | Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Use efflux pump inhibitors to see if cellular potency increases. Analyze inhibitor stability in cell culture medium and cell lysates. |
| An unexpected kinase is identified as a potent off-target. | The inhibitor may have a novel binding mode or interact with a less conserved region of the kinase. | Consider structural biology studies (e.g., co-crystallization) to understand the binding interaction. Validate the off-target interaction in a cellular context using methods like CETSA or by measuring the phosphorylation of a known substrate of the off-target kinase. |
CETSA Experiment Troubleshooting
| Issue | Possible Cause | Recommended Action |
| No thermal shift is observed for the target protein upon inhibitor treatment. | The inhibitor does not bind to the target in the cellular environment. The inhibitor does not sufficiently stabilize the protein against thermal denaturation. The antibody used for detection is not specific or sensitive enough. | Confirm target engagement using an orthogonal method (e.g., in-cell target engagement assay). Test a wider range of temperatures and inhibitor concentrations. Validate the antibody through immunoprecipitation followed by mass spectrometry or by using knockout/knockdown cell lines. |
| High variability between replicates. | Inconsistent heating or cooling of samples. Pipetting errors. Uneven cell lysis. | Use a PCR cycler with a heated lid for precise temperature control. Ensure accurate and consistent pipetting, especially for serial dilutions. Optimize the lysis buffer and procedure to ensure complete and reproducible cell lysis. |
| Observing a negative thermal shift (destabilization). | The inhibitor may bind to a less stable conformation of the protein or induce a conformational change that leads to destabilization. | This can be a real and informative result. It still indicates target engagement. Further investigation into the mechanism of destabilization may be warranted. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Potency of JNK-IN-8
| Target | Assay Type | Potency (IC50/Kd) | Reference |
| JNK1 | Biochemical IC50 | 4.7 nM | [1] |
| JNK2 | Biochemical IC50 | 18.7 nM | [1] |
| JNK3 | Biochemical IC50 | 1.0 nM | [1] |
| c-Jun phosphorylation (A375 cells) | Cellular EC50 | 338 nM | [1] |
| c-Jun phosphorylation (HeLa cells) | Cellular EC50 | 486 nM | [8] |
| MNK2 | Biochemical IC50 | ~200-300 nM | [4] |
| FMS | Biochemical IC50 | ~200-300 nM | [4] |
| KIT (V559D) | Binding Kd | 92 nM | [9] |
| KIT (V559D, T670I) | Binding Kd | 56 nM | [9] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling using KINOMEscan™
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay like KINOMEscan™.
-
Compound Preparation:
-
Dissolve the test compound (e.g., JNK-IN-8) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO.
-
-
Assay Principle:
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.
-
-
Experimental Procedure (as performed by a service provider like Eurofins DiscoverX):
-
The test compound is incubated with the kinase panel at a specified concentration (e.g., 1 µM).
-
The kinase-compound mixture is added to the wells of a microplate containing the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound.
-
A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
Data can be visualized as a "tree spot" diagram, where kinases with significant interaction are highlighted on a phylogenetic tree of the human kinome.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to validate target engagement in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of the kinase inhibitor (e.g., JNK-IN-8) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[6]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other antibody-based detection methods.
-
Plot the relative amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
-
Protocol 3: Chemical Proteomics for Off-Target Identification
This protocol describes a general workflow for identifying the cellular targets of a kinase inhibitor using affinity purification and mass spectrometry.
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of the kinase inhibitor with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads). A control matrix with a non-binding molecule should also be prepared.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and prepare a native cell lysate in a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Affinity Purification:
-
Incubate the cell lysate with the inhibitor-coupled beads and the control beads.
-
For competition experiments, the lysate can be pre-incubated with the free inhibitor before adding the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution digestion of the eluted proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein sequence database.
-
Use quantitative proteomics techniques (e.g., label-free quantification or SILAC) to identify proteins that are specifically enriched on the inhibitor-coupled beads compared to the control beads.
-
Visualizations
Caption: Overview of experimental workflows for characterizing kinase inhibitor off-target effects.
Caption: Simplified JNK signaling pathway and the point of inhibition by JNK-IN-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. graylab.stanford.edu [graylab.stanford.edu]
MtTMPK-IN-8 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtTMPK-IN-8. The information addresses common challenges related to the solubility and stability of this Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 27 in associated literature) is a moderate inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK).[1][2] This enzyme is critical for the survival of the bacterium as it catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential step in the DNA synthesis pathway.[3][4][5] By inhibiting MtbTMPK, this compound disrupts DNA replication, thereby impeding mycobacterial growth. The inhibitor has demonstrated sub-micromolar activity against mycobacteria with minimal cytotoxicity.[1][2]
Q2: I am experiencing solubility issues with this compound. What is the recommended solvent?
Researchers have reported solubility problems with this compound, which can affect the determination of its inhibitory potency in enzymatic assays.[6] Based on protocols for structurally related MtbTMPK inhibitors, the recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[6][7][8] For experimental use, a concentrated stock solution in DMSO should be prepared first, which can then be diluted with aqueous buffers or cell culture media. It is crucial to note that many MtbTMPK inhibitors, particularly nucleoside analogs, have poor solubility and permeability, which can impact their effectiveness in whole-cell assays.[9][10]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. If purchased from a commercial supplier, always follow the storage instructions provided on the Certificate of Analysis.[1][2] Once dissolved in DMSO, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is there any available data on the stability of this compound in aqueous solutions?
While specific stability data for this compound has not been published, a stability analysis of similar MtbTMPK inhibitors was conducted in an ammonium bicarbonate-formic acid buffer solution at pH 6.6.[6] In that study, some compounds showed less than 10% degradation after 6 hours, with over 70% of the compound remaining after 24 hours.[6] Given the known challenges with this class of compounds, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to use them promptly.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
Possible Cause:
-
Low Aqueous Solubility: this compound, like many MtbTMPK inhibitors, has limited solubility in aqueous solutions. The addition of the DMSO stock to a buffer can cause the compound to precipitate out.
-
Solvent Concentration: The final concentration of DMSO in the assay may be too low to maintain the solubility of this compound at the desired working concentration.
Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 1% DMSO without significant cytotoxicity. Determine the maximum tolerable DMSO concentration for your specific cell line and adjust your dilutions accordingly.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer or medium. This can sometimes help to keep the compound in solution.
-
Use of Pluronic F-127: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final dilution can help to improve solubility and prevent precipitation. A final concentration of 0.01-0.1% is a good starting point to test.
-
Sonication: Briefly sonicating the final diluted solution may help to redissolve small amounts of precipitate.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause:
-
Compound Instability: The compound may be degrading in the aqueous environment of the cell culture medium over the course of the experiment.
-
Incomplete Solubilization: The compound may not be fully dissolved, leading to variability in the actual concentration between wells.
-
Poor Cellular Uptake: It has been noted that many potent MtbTMPK inhibitors show weak activity in whole-cell assays, potentially due to poor permeability across the mycobacterial cell wall.[6][9]
Solutions:
-
Minimize Incubation Time in Aqueous Solution: Prepare fresh dilutions of this compound immediately before adding them to the cells.
-
Visual Inspection for Precipitation: Before adding the compound to your assay plates, visually inspect the diluted solution for any signs of precipitation. Centrifuge the solution briefly and use the supernatant if necessary.
-
Consider Permeabilizing Agents: In some experimental setups, non-toxic concentrations of permeabilizing agents can be used to facilitate compound entry into the cells. However, this approach should be used with caution as it can introduce artifacts.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation/Observation | Source |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | [6] |
| Aqueous Solubility | Reported to have solubility problems in aqueous assay buffers. | [6] |
| Solid Storage | -20°C | General Recommendation |
| Stock Solution Storage | -20°C or -80°C in aliquots | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of the solid compound.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to reach the final working concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: MtbTMPK Enzymatic Assay (Adapted from similar inhibitor studies)
This protocol is based on a spectrophotometric assay coupled with other enzymes.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 2 mM MgCl₂.
-
To the buffer, add 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture.
-
Add varying concentrations of the this compound working solution. Include a DMSO-only control.
-
Initiate the reaction by adding a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM), along with the purified MtbTMPK enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC₅₀ of this compound.
-
Visualizations
Caption: MtbTMPK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mycobacterium tuberculosis Thymidylate Kinase: Structural Studies of Intermediates Along the Reaction Pathway [esrf.fr]
- 4. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 5. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Structure-Guided Development of Mycobacterial Thymidine Monophosphate Kinase (MtbTMPK) Inhibitors: Unlocking New Frontiers in Tuberculosis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
Technical Support Center: Troubleshooting Unexpected Toxicity of MtTMPK-IN-8
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering unexpected toxicity with the kinase inhibitor MtTMPK-IN-8 in cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an investigational kinase inhibitor designed to target the mitochondrial thymidylate kinase (MtTMPK). This enzyme is crucial for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) within the mitochondria, a key step in mitochondrial DNA synthesis. Inhibition of MtTMPK is expected to disrupt mitochondrial DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: We are observing significant cytotoxicity in our cell lines at concentrations expected to be non-toxic. What could be the cause?
A2: Unexpectedly high toxicity can stem from several factors:
-
Off-target effects: this compound may be inhibiting other kinases or cellular proteins essential for cell survival. Kinase inhibitors are known to sometimes have a broader specificity than initially anticipated.[1][2][3]
-
Cell line specific sensitivity: The genetic background and metabolic state of your specific cell line could make it particularly vulnerable to MtTMPK inhibition or off-target effects.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can significantly influence a cell's response to a compound.[4][5]
-
Compound stability and purity: Degradation of the compound or the presence of impurities could lead to toxic effects.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity at the final concentration used in the experiment.
Q3: How can we differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target effects is crucial. Consider the following approaches:
-
Rescue experiments: Attempt to rescue the cells from toxicity by providing downstream metabolites that bypass the inhibited step, such as mitochondrial-targeted dNTPs.
-
Knockdown/Knockout models: Compare the sensitivity of your wild-type cell line to a cell line where MtTMPK has been knocked down or knocked out. If the knockout cells show resistance to this compound, it suggests the toxicity is on-target.
-
Kinase profiling: Perform a broad-panel kinase screen to identify other potential targets of this compound.
-
Structural analogs: Test structural analogs of this compound that are known to be inactive against MtTMPK. If these analogs still show toxicity, it points towards an off-target effect.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in multiple cell lines.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation/Purity | Verify the purity and integrity of your this compound stock using techniques like HPLC or mass spectrometry. Prepare fresh stock solutions. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity. |
| Incorrect Concentration | Double-check all calculations for dilutions. Verify the concentration of your stock solution. |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).[6] High passage numbers can alter cell behavior.[4] |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT reduction by the compound itself). Use an orthogonal assay to confirm results (e.g., CellTiter-Glo®, LDH release).[7] |
Issue 2: Variable cytotoxicity results between experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. Use a calibrated multichannel pipette or an automated cell dispenser.[5] |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Incubation Time | Standardize the incubation time with this compound for all experiments. |
| Reagent Variability | Use the same lot of reagents (media, serum, assay kits) for a set of comparable experiments. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Expected IC50 (µM) | Observed IC50 (µM) |
| A549 | Lung Carcinoma | 5.0 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 7.5 | 1.2 |
| HeLa | Cervical Adenocarcinoma | 6.8 | 0.9 |
| HEK293 | Human Embryonic Kidney | > 50 | 15.0 |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 1 µM |
| MtTMPK (Target) | 95% |
| JNK1 | 68% |
| p38α | 55% |
| SRC | 42% |
| EGFR | 15% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of MtTMPK-IN-8
Welcome to the technical support center for MtTMPK-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the selectivity of this potent inhibitor of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an ATP-competitive kinase inhibitor developed to target Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK), an essential enzyme for DNA synthesis in the bacterium. Its primary goal is to serve as a potential anti-tubercular agent.
Q2: I'm observing off-target effects in my cellular assays. How can I confirm if they are due to poor selectivity of this compound?
Off-target effects are a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the human kinome.[1][2][3] To confirm if the observed cellular phenotype is a result of off-target activity, consider the following:
-
Kinome-wide profiling: Test the inhibitor against a broad panel of human kinases to identify potential off-targets.[4]
-
Use of a structurally distinct inhibitor: If another inhibitor targeting MtTMPK with a different chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Target knockdown/knockout: Compare the cellular phenotype induced by this compound with that of genetic knockdown (e.g., using siRNA or shRNA) or knockout of the intended target, MtTMPK.
Q3: What are the common strategies to improve the selectivity of a kinase inhibitor like this compound?
Improving selectivity typically involves medicinal chemistry efforts to modify the inhibitor's structure. Key strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modify different parts of the inhibitor to understand how changes affect potency and selectivity.
-
Exploiting unique features of the target's active site: Introduce chemical moieties that interact with non-conserved residues or regions of the MtTMPK active site.[1]
-
Targeting the inactive conformation: Design inhibitors that bind to the less conserved "DFG-out" conformation of the kinase.[3]
-
Covalent inhibition: Introduce a reactive group (e.g., an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site.[1]
Troubleshooting Guide: Improving the Selectivity of this compound
This guide provides a structured approach to identifying and addressing selectivity issues with this compound.
Issue 1: Poor Kinome-wide Selectivity Score
Your initial kinase profiling reveals that this compound inhibits several human kinases with high affinity, leading to a poor selectivity score.
Workflow for Addressing Poor Selectivity
Caption: Workflow for improving kinase inhibitor selectivity.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials:
-
Purified recombinant kinase (MtTMPK and off-target kinases)
-
Kinase-specific substrate peptide
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase buffer
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
In a microplate, add the kinase and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and Analogs
| Compound | MtTMPK IC50 (nM) | Off-Target 1 (Src) IC50 (nM) | Off-Target 2 (VEGFR2) IC50 (nM) | Selectivity Ratio (Src/MtTMPK) | Selectivity Ratio (VEGFR2/MtTMPK) |
| This compound | 15 | 50 | 120 | 3.3 | 8.0 |
| Analog 1 | 25 | 500 | >1000 | 20.0 | >40.0 |
| Analog 2 | 10 | 30 | 80 | 3.0 | 8.0 |
Issue 2: Unfavorable Structure-Activity Relationship (SAR)
Modifications to the this compound scaffold to improve selectivity lead to a significant loss of potency against the primary target, MtTMPK.
Troubleshooting Strategy
The goal is to decouple potency and selectivity. This often involves exploring different regions of the molecule for modification.
Caption: Targeted modification of the inhibitor scaffold.
Experimental Protocols
Protocol 2: Structure-Activity Relationship (SAR) by Chemical Synthesis
-
Objective: To synthesize a library of analogs of a lead compound to explore the impact of structural modifications on biological activity.
-
General Procedure (Example for modifying a solvent-exposed region):
-
Start with a common synthetic intermediate that contains the core scaffold of this compound.
-
Identify a functional group (e.g., an amine or a carboxylic acid) in the solvent-exposed region of the molecule.
-
Perform a series of parallel reactions to couple different building blocks to this functional group. For example, use a set of diverse carboxylic acids for an amide coupling reaction with an amine on the core scaffold.
-
Purify each analog using techniques like flash chromatography or preparative HPLC.
-
Confirm the structure and purity of each analog using methods such as NMR and LC-MS.
-
Screen the synthesized analogs for potency and selectivity using the assays described in Protocol 1.
-
Data Presentation
Table 2: Hypothetical SAR Data for this compound Analogs
| Analog ID | Modification at Solvent-Exposed Region | MtTMPK IC50 (nM) | Off-Target 1 (Src) IC50 (nM) |
| This compound | -H | 15 | 50 |
| Analog 3a | -CH3 | 18 | 75 |
| Analog 3b | -OCH3 | 22 | 150 |
| Analog 3c | -N(CH3)2 | 35 | 800 |
Issue 3: Cellular Efficacy Does Not Correlate with In Vitro Potency
An analog with high in vitro potency and selectivity shows poor activity in cell-based assays.
Possible Causes and Solutions
-
Poor cell permeability: The modifications made to improve selectivity may have negatively impacted the physicochemical properties of the compound, reducing its ability to cross the cell membrane.
-
Solution: Measure the permeability of the analogs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the compound to improve its lipophilicity or reduce its polar surface area, while trying to maintain selectivity.
-
-
Efflux by transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).
-
Solution: Conduct assays with cell lines that overexpress specific efflux transporters to determine if the compound is a substrate.
-
-
Metabolic instability: The compound may be rapidly metabolized by cellular enzymes.
-
Solution: Perform metabolic stability assays using liver microsomes or hepatocytes. Identify metabolically labile spots on the molecule and modify them to block metabolism.
-
Signaling Pathway Considerations
Understanding the cellular signaling context is crucial. Off-target inhibition of kinases in critical pathways can lead to unexpected cellular responses.
Caption: On-target vs. hypothetical off-target pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MtTMPK-IN-8 Western Blot Results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using MtTMPK-IN-8 in western blotting experiments.
Frequently Asked Questions (FAQs)
Problem 1: No Signal or a Weak Signal for the Target Protein
Question: I am not seeing any bands or only very faint bands for my target protein after treating with this compound. What could be the cause?
Answer: A lack of signal can be due to several factors, ranging from suboptimal antibody concentrations to issues with protein transfer. Here are some common causes and solutions:
-
Low Target Protein Abundance: The target protein may be expressed at low levels in your samples.[1]
-
Solution: Increase the amount of protein loaded per well. You may also need to enrich your sample for the target protein using techniques like immunoprecipitation.[1]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Solution: Titrate your antibodies to find the optimal concentration. You can also try increasing the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[5]
-
-
Inactive Antibodies or Reagents: Antibodies can lose activity if not stored correctly, and detection reagents can expire.
-
Protein Degradation: Your target protein may be degrading during sample preparation.
Problem 2: High Background on the Western Blot
Question: My western blot has a high background, which is making it difficult to see my specific bands. How can I reduce the background?
Answer: High background can obscure the detection of your target protein. The following steps can help to reduce it:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to high background.
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Contaminated Buffers: Bacterial growth in buffers can cause a speckled background.
-
Solution: Use freshly prepared buffers and filter them if necessary.[8]
-
Problem 3: Non-Specific Bands are Present
Question: I am seeing multiple bands in addition to the band for my target protein. What do these extra bands mean?
Answer: Non-specific bands can arise from several sources. Here’s how to troubleshoot this issue:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure you are using a highly specific, affinity-purified antibody. You can also try increasing the stringency of your washes.
-
-
Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.[2]
-
Solution: Reduce the total amount of protein loaded in each lane.[7]
-
-
Protein Isoforms or Modifications: The extra bands could represent different isoforms or post-translationally modified versions of your target protein.[4]
-
Solution: Consult protein databases like UniProt for information on known isoforms or modifications of your target.[4]
-
Quantitative Data Summary
For reproducible western blot results, it is essential to optimize parameters such as antibody dilutions and incubation times. The following table provides a general guideline; however, optimal conditions should be determined experimentally for each new antibody and experimental setup.
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Primary Antibody Dilution | 1:1000 | If the signal is weak, try 1:500 or 1:250. If the background is high, try 1:2000 or 1:5000. |
| Primary Antibody Incubation | 1-2 hours at room temperature | For weak signals, incubate overnight at 4°C. |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | Adjust based on the signal intensity and background. Using too high a concentration can lead to a "burnt out" signal with chemiluminescence. |
| Secondary Antibody Incubation | 1 hour at room temperature | Ensure consistent incubation times across experiments for comparable results. |
| Total Protein Load | 20-30 µg per lane | For low abundance proteins, you may need to load up to 100 µg.[6] For highly abundant proteins, you may need to load as little as 5-10 µg. |
Experimental Protocols
Detailed Western Blot Protocol for Use with this compound
This protocol outlines the key steps for performing a western blot to analyze the effects of this compound on protein expression or signaling pathways.
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[3][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with distilled water and visualize the protein bands with Ponceau S stain to confirm successful transfer.[1]
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer, either for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Signaling Pathway, Workflows, and Troubleshooting
The following diagrams illustrate a hypothetical signaling pathway for MtTMPK, the general western blot workflow, and a troubleshooting decision tree.
Caption: Hypothetical pathway of MtTMPK in DNA synthesis.
Caption: Standard experimental workflow for western blotting.
Caption: Troubleshooting decision tree for western blot results.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. biocompare.com [biocompare.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
Technical Support Center: MtTMPK-IN-8 Stability in Media
Welcome to the technical support center for researchers working with MtTMPK-IN-8. This resource provides guidance on assessing the degradation and determining the half-life of this compound in your specific cell culture media. As the stability of a small molecule can be highly dependent on the experimental conditions, this guide offers protocols and troubleshooting advice to help you generate reliable data for your studies.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my cell culture media?
A1: Understanding the stability of this compound in your specific experimental setup is crucial for interpreting the results of your cell-based assays. If the compound degrades rapidly, its effective concentration will decrease over the course of the experiment, which can lead to an underestimation of its potency (e.g., IC50 values).
Q2: What are the common factors that can influence the degradation of a small molecule in cell culture media?
A2: Several factors can affect the stability of a small molecule in media, including:
-
Media Composition: Components such as amino acids, vitamins, and salts can interact with and degrade the compound.[1]
-
pH: The pH of the media can directly influence the chemical stability of a compound.
-
Presence of Serum: Fetal Bovine Serum (FBS) and other sera contain enzymes that can metabolize or degrade small molecules.
-
Temperature and Light: Incubation temperature and exposure to light can accelerate the degradation of photosensitive or thermally labile compounds.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.
Q3: What analytical methods are suitable for measuring the concentration of this compound in media over time?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly specific and sensitive method for quantifying small molecules in complex matrices like cell culture media.[2][3][4] HPLC with UV detection can also be used if this compound has a suitable chromophore and there are no interfering substances in the media that absorb at the same wavelength.[3]
Experimental Protocols
This section provides a detailed protocol for determining the stability of this compound in your cell culture medium of choice.
Protocol: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the rate of degradation and the half-life of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum (to match your experimental conditions)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (set to the temperature of your cell-based assays, typically 37°C)
-
HPLC-MS or HPLC-UV system
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
-
Refrigerated centrifuge
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Sample Preparation:
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments.
-
Aliquot the spiked medium into multiple sterile microcentrifuge tubes or wells of a 96-well plate.
-
-
Incubation:
-
Place the samples in an incubator at 37°C.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration control.
-
-
Sample Processing:
-
For each time point, precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the media sample.
-
Vortex thoroughly and centrifuge at high speed in a refrigerated centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Analytical Measurement:
-
Analyze the samples by HPLC-MS or HPLC-UV to determine the concentration of the remaining this compound at each time point.
-
Generate a standard curve of this compound in the same media to accurately quantify the concentrations.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the stability and half-life of this compound in cell culture media.
Data Presentation and Interpretation
The quantitative data obtained from the stability experiment can be summarized in a table.
Table 1: Hypothetical Degradation Data for this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.1 | 91 |
| 4 | 8.2 | 82 |
| 8 | 6.7 | 67 |
| 24 | 3.5 | 35 |
| 48 | 1.2 | 12 |
| 72 | 0.4 | 4 |
Calculating the Half-Life
The half-life (t½) is the time it takes for the concentration of the compound to decrease by 50%. Assuming first-order kinetics, the half-life can be calculated from the degradation rate constant (k).
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the resulting line will be equal to -k.
-
Calculate the half-life using the following formula: t½ = 0.693 / k[5]
From the data in Table 1, the concentration drops to 50% between 8 and 24 hours. A more precise half-life can be determined by plotting the data and calculating the rate constant.
Troubleshooting Guide
Q1: My compound seems to be disappearing from the media very quickly, but I don't see any degradation products in the HPLC-MS analysis. What could be the issue?
A1: This could be due to non-specific binding of the compound to the plasticware (tubes or plates).
-
Troubleshooting Steps:
-
Include a control sample without media (compound in buffer) to assess binding to the plastic.
-
Consider using low-binding microcentrifuge tubes or plates.
-
Evaluate if the compound is precipitating out of solution. This can be checked by visually inspecting the samples and by analyzing the pellet after centrifugation.
-
Q2: I am observing high variability in my results between replicates. What are the potential causes?
A2: High variability can stem from several sources:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding the compound to the media.
-
Incomplete Protein Precipitation: Ensure thorough mixing after adding the organic solvent and adequate centrifugation to completely pellet the proteins.
-
Inconsistent Incubation Conditions: Make sure the temperature in the incubator is uniform.
-
Analytical Method Variability: Check the reproducibility of your HPLC-MS or HPLC-UV method by injecting the same standard multiple times.
Q3: The peak shape of my compound in the HPLC chromatogram is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape can be due to several factors related to the HPLC method.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For acidic or basic compounds, the pH should be adjusted to keep them in a single ionic form.
-
Column Choice: You may need to screen different HPLC columns with different stationary phases.
-
Sample Solvent: The solvent in which the sample is injected can affect peak shape. If possible, the sample solvent should be similar in composition to the initial mobile phase.
-
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common issues encountered during small molecule stability studies.
References
Overcoming resistance to MtTMPK-IN-8 in cancer cells
Answering your questions about overcoming resistance to a hypothetical mitochondrial thymidylate kinase inhibitor, MtTMPK-IN-8, in cancer cells, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: this compound Resistance
This guide provides researchers, scientists, and drug development professionals with information on troubleshooting and overcoming resistance to this compound, a novel inhibitor of mitochondrial thymidylate kinase.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed as a competitive inhibitor of mitochondrial thymidylate kinase (mtTMPK or TMPK2). By blocking the activity of mtTMPK, the compound aims to disrupt the mitochondrial nucleotide synthesis pathway, leading to a depletion of dTTP pools within the mitochondria. This selective pressure on mitochondrial DNA replication and repair is expected to induce apoptosis in rapidly dividing cancer cells that are highly dependent on this pathway.
Caption: Proposed mechanism of action for this compound.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Several mechanisms could lead to acquired resistance to this compound. These can be broadly categorized as:
-
On-target resistance: Mutations in the TMPK2 gene that alter the drug-binding site, reducing the affinity of this compound for its target.
-
Bypass pathway activation: Upregulation of alternative nucleotide synthesis pathways, such as the cytosolic salvage pathway, to compensate for the inhibition of mitochondrial dTTP production.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered drug metabolism: Enhanced metabolic inactivation of the compound within the cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Troubleshooting Guide
Issue 1: Gradual increase in IC50 of this compound in my cell line over time.
This suggests the development of acquired resistance. The following steps can help identify the underlying mechanism.
Troubleshooting Steps:
-
Sequence the TMPK2 gene: Compare the TMPK2 sequence from your resistant cell line to the parental, sensitive cell line to identify potential mutations in the drug-binding domain.
-
Assess protein expression levels: Use Western blotting to check for changes in the expression of mtTMPK, key enzymes of the cytosolic salvage pathway (e.g., TK1), and common ABC transporters (e.g., ABCB1, ABCG2).
-
Perform a drug efflux assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to determine if your resistant cells exhibit increased efflux activity.
Table 1: Example Data for Resistant vs. Sensitive Cells
| Parameter | Sensitive Cells (Parental) | Resistant Cells (this compound-R) |
| This compound IC50 | 50 nM | 500 nM |
| TMPK2 Sequencing | Wild-type | T123A mutation |
| mtTMPK Expression (Relative) | 1.0 | 1.1 |
| TK1 Expression (Relative) | 1.0 | 3.5 |
| ABCB1 Expression (Relative) | 1.0 | 0.9 |
| Rhodamine 123 Efflux | Low | Low |
Interpretation: The data in Table 1 suggests that the primary resistance mechanism is the upregulation of the cytosolic salvage pathway (increased TK1 expression), with a potential contribution from an on-target mutation.
Issue 2: My this compound treatment is not inducing apoptosis in the resistant cell line.
If resistance has developed, the downstream effects of the drug, such as apoptosis, will be diminished.
Troubleshooting Steps:
-
Confirm target engagement: In the resistant cells, use a cellular thermal shift assay (CETSA) to determine if this compound is still binding to mtTMPK. A lack of thermal stabilization would indicate a binding site mutation.
-
Evaluate mitochondrial function: Assess mitochondrial membrane potential (e.g., using TMRE staining) and reactive oxygen species (ROS) production. Resistant cells may have adapted to bypass the mitochondrial stress induced by the drug.
-
Investigate combination therapies: Explore the use of a second agent to overcome the identified resistance mechanism. For example, if bypass pathway activation is confirmed, consider co-treatment with an inhibitor of that pathway.
Table 2: Example Combination Therapy Data
| Treatment | Sensitive Cells (% Viability) | Resistant Cells (% Viability) |
| Control | 100% | 100% |
| This compound (100 nM) | 25% | 90% |
| TK1 Inhibitor (50 nM) | 95% | 85% |
| This compound + TK1 Inhibitor | 10% | 20% |
Interpretation: The data in Table 2 shows that the resistant cells are sensitive to a combination of this compound and a TK1 inhibitor, indicating that targeting the bypass pathway can restore sensitivity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration.
Caption: Workflow for an MTT-based cell viability assay.
Protocol 2: Western Blotting for Protein Expression
-
Cell Lysis: Lyse the sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against mtTMPK, TK1, ABCB1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Caption: Workflow for Western blotting analysis.
Technical Support Center: Interpreting Unexpected Phenotypes with MtTMPK-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with MtTMPK-IN-8, a novel inhibitor of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent and specific inhibitor of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK). Its primary mechanism is to block the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), a critical step in the DNA synthesis pathway of M. tuberculosis. By inhibiting this enzyme, this compound is expected to have a bactericidal effect on the pathogen.
Q2: We are observing unexpected cellular phenotypes in our human cell line experiments that are not consistent with the known function of TMPK. What could be the cause?
A2: Unexpected phenotypes when using a small molecule inhibitor like this compound can arise from several factors. The most common cause is off-target effects, where the inhibitor interacts with other host cell proteins, particularly kinases that share structural similarities with the intended target (MtTMPK). It is also possible that the observed phenotype is a downstream consequence of inhibiting a less-characterized function of the target protein or is due to the metabolic breakdown of the compound into active metabolites.
Q3: What are the potential off-target kinases for this compound in human cells?
A3: While this compound is designed for selectivity towards the bacterial enzyme, kinase inhibitors can exhibit cross-reactivity with human kinases due to the conserved nature of the ATP-binding pocket. Potential off-target kinases could include members of the human mitogen-activated protein kinase (MAPK) family, such as JNK, p38, and ERK, as well as other nucleotide kinases. For example, the inhibitor JNK-IN-8 is known to have off-target activity on kinases like MNK2 and FMS.[1] A comprehensive kinome scan would be necessary to identify the specific off-targets of this compound.
Q4: How can we confirm if the observed phenotype is a result of an off-target effect?
A4: Several experimental approaches can help determine if an observed phenotype is due to off-target effects. These include:
-
Use of a structurally distinct inhibitor: Employing another inhibitor of MtTMPK with a different chemical scaffold can help determine if the phenotype is consistently linked to the inhibition of the target.
-
Rescue experiments: Overexpression of the intended target (in a resistant form, if possible) should rescue the on-target phenotype but not the off-target effects.
-
Target knockdown/knockout: Using techniques like RNAi or CRISPR/Cas9 to reduce the expression of the suspected off-target protein should phenocopy the effect of the inhibitor if the phenotype is indeed due to that off-target interaction.
-
Direct binding assays: Techniques such as biolayer interferometry or surface plasmon resonance can be used to assess the binding of this compound to putative off-target proteins.[2]
Troubleshooting Guides
Issue 1: Unexpected changes in cell proliferation and apoptosis
You are observing decreased cell proliferation and an increase in apoptosis in your human cancer cell line treated with this compound, which is contrary to the expected cytostatic effect on bacteria.
Possible Cause: Off-target inhibition of key signaling pathways regulating cell survival and proliferation, such as the MAPK/JNK pathway. The inhibitor JNK-IN-8, for example, has been shown to synergize with other drugs to induce cell death in cancer cells by increasing reactive oxygen species (ROS).[3][4]
Troubleshooting Steps:
-
Validate the phenotype: Confirm the observed effects on proliferation and apoptosis using multiple assays (e.g., MTT assay for proliferation, Annexin V staining for apoptosis).
-
Investigate MAPK pathway activation: Perform western blot analysis to examine the phosphorylation status of key proteins in the JNK, p38, and ERK pathways (e.g., phosphorylated c-Jun, p38, and ERK1/2).
-
Measure ROS levels: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels in treated and untreated cells.
-
Use a JNK inhibitor as a positive control: Compare the phenotype induced by this compound with that of a known JNK inhibitor, like JNK-IN-8.[5]
Issue 2: Alterations in cellular morphology and migration
Your experiments show that cells treated with this compound exhibit changes in morphology and increased migratory potential, which is an unexpected outcome for a nucleotide kinase inhibitor.
Possible Cause: Off-target effects on signaling pathways that control the cytoskeleton and cell motility, such as the PI3K/Akt and Wnt signaling pathways. Inhibition of certain kinases can lead to the modulation of these pathways. For instance, JNK-IN-8 has been shown to suppress the mesenchymal profile of resistant cancer cells by modulating PI3K/Akt, MAPK, and Wnt signaling.[6]
Troubleshooting Steps:
-
Characterize morphological changes: Use microscopy techniques like immunofluorescence to visualize cytoskeletal components (e.g., actin filaments, microtubules).
-
Perform migration and invasion assays: Quantify changes in cell motility using assays such as the wound healing assay or transwell migration assay.
-
Assess key signaling nodes: Use western blotting to check the activation state of key proteins in the PI3K/Akt (e.g., phosphorylated Akt, mTOR) and Wnt (e.g., β-catenin) pathways.
-
Control experiments: Include a negative control compound that is structurally similar to this compound but is known to be inactive against the target and potential off-targets.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. MtTMPK) |
| MtTMPK (target) | 10 | 1 |
| JNK1 | 500 | 50 |
| JNK2 | 800 | 80 |
| p38α | 1200 | 120 |
| ERK2 | >10000 | >1000 |
| MNK2 | 950 | 95 |
| Fms | 1500 | 150 |
Table 2: Hypothetical Cellular Effects of this compound in Human Lung Carcinoma Cells (A549)
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | JNK-IN-8 (5 µM) |
| Cell Viability (%) | 100 ± 5 | 92 ± 6 | 65 ± 8 | 70 ± 7 |
| Apoptosis (%) | 5 ± 1 | 8 ± 2 | 25 ± 4 | 22 ± 3 |
| Relative p-c-Jun Levels | 1.0 | 1.2 | 0.4 | 0.3 |
| Relative ROS Fold Change | 1.0 | 1.5 | 4.2 | 3.8 |
Experimental Protocols
Western Blot Analysis for Phosphorylated Kinases
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated and total forms of the kinases of interest (e.g., p-JNK, JNK, p-c-Jun, c-Jun) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Assay
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with this compound, vehicle control, or a positive control (e.g., H₂O₂) for the desired duration.
-
DCFDA Staining: Remove the treatment media and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Hypothetical on-target and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 2. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinase Selectivity of MtTMPK-IN-8 and SP600125
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two widely used c-Jun N-terminal kinase (JNK) inhibitors: MtTMPK-IN-8 (also known as JNK-IN-8) and SP600125. Understanding the selectivity of these compounds is crucial for the accurate interpretation of experimental results and for the development of more specific therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Selectivity Profile Overview
This compound is a potent, irreversible inhibitor that covalently binds to a conserved cysteine residue in the ATP-binding pocket of JNK isoforms. In contrast, SP600125 is a reversible, ATP-competitive inhibitor. While both compounds effectively inhibit JNK activity, their interactions with a broader range of kinases, known as their selectivity profile, differ significantly.
Quantitative Kinase Selectivity Data
The following tables summarize the inhibitory activity of this compound and SP600125 against their primary targets and a selection of off-target kinases. This data has been compiled from various high-throughput screening assays.
Table 1: Potency against Primary JNK Targets
| Compound | JNK1 (IC₅₀) | JNK2 (IC₅₀) | JNK3 (IC₅₀) |
| This compound | 4.7 nM[1] | 18.7 nM[1] | 1 nM[1] |
| SP600125 | 40 nM[2] | 40 nM[2] | 90 nM[2] |
Table 2: Off-Target Kinase Activity
This table presents a selection of off-target kinases for which inhibitory activity has been reported. The data is derived from broad kinome screening panels.
| Compound | Off-Target Kinase | Activity (IC₅₀ or % Inhibition) |
| This compound | MNK2 | >10-fold selectivity vs JNKs[1] |
| Fms | >10-fold selectivity vs JNKs[1] | |
| c-Kit | No inhibition[1] | |
| Met | No inhibition[1] | |
| PDGFRβ | No inhibition[1] | |
| IRAK1 | Potent binding observed[3] | |
| PIK3C3 | Potent binding observed[3] | |
| PIP4K2C | Potent binding observed[3] | |
| PIP5K3 | Potent binding observed[3] | |
| SP600125 | MKK4 | 10-fold less sensitive than JNKs[2] |
| MKK3, MKK6, PKB, PKCα | 25-fold less sensitive than JNKs[2] | |
| ERK2, p38, Chk1, EGFR | 100-fold less sensitive than JNKs[2] | |
| Aurora kinase A | 60 nM (IC₅₀)[2] | |
| FLT3 | 90 nM (IC₅₀)[2] | |
| TRKA | 70 nM (IC₅₀)[2] | |
| PI3Kδ | Inhibition observed[4][5] | |
| NQO1 | Potent inhibitor[6][7] |
Experimental Protocols
The selectivity data presented in this guide are primarily derived from two types of high-throughput kinase profiling assays: KINOMEscan and cellular kinase activity assays like KiNativ.
KINOMEscan™ Assay (DiscoverX)
This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of DNA-tagged kinases.
-
Assay Principle: The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Procedure:
-
A diverse panel of human kinases, each tagged with a unique DNA barcode, is used.
-
The test compound (e.g., this compound or SP600125) is incubated with the kinases.
-
The mixture is then applied to a solid support matrix coupled with a broad-spectrum kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the immobilized inhibitor.
-
The amount of each kinase bound to the solid support is quantified by detecting its DNA tag using quantitative PCR (qPCR).
-
The results are typically reported as the percentage of the kinase that is inhibited from binding to the solid support at a given compound concentration, or as a dissociation constant (Kd).
-
KiNativ™ Cellular Kinase Assay (ActivX)
This method measures the ability of a compound to inhibit the activity of kinases within a cellular lysate.
-
Assay Principle: This assay utilizes biotinylated, irreversible ATP probes that covalently label the ATP binding site of active kinases. A test compound competes with this probe for binding.
-
Procedure:
-
Cells are treated with the test compound.
-
The cells are then lysed to release the cellular proteins, including kinases.
-
The lysate is treated with a biotinylated acyl-phosphate probe that reacts with the conserved lysine in the ATP binding site of active kinases.
-
If the test compound is bound to a kinase's active site, it will prevent the probe from binding.
-
The labeled proteins are captured using streptavidin beads.
-
The captured proteins are then identified and quantified using mass spectrometry.
-
The degree of inhibition is determined by comparing the amount of a specific kinase captured in the presence and absence of the test compound.
-
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli and plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[8][9][10][11][12]
Caption: Simplified JNK signaling pathway and points of inhibition.
Experimental Workflow: KINOMEscan
The following diagram illustrates the general workflow of the KINOMEscan assay for determining kinase inhibitor selectivity.
Caption: KINOMEscan experimental workflow for selectivity profiling.
Conclusion
Both this compound and SP600125 are valuable tools for studying JNK signaling. However, their differing selectivity profiles must be carefully considered when designing experiments and interpreting data. This compound demonstrates high potency and a relatively clean profile against many kinases, though it does interact with some off-targets. SP600125, while also a potent JNK inhibitor, exhibits a broader range of off-target activities, including inhibition of other kinase families and non-kinase proteins. For studies requiring the highest degree of specificity for JNK, this compound may be the preferred compound, although its off-target effects should still be validated in the experimental system being used. Conversely, the well-characterized polypharmacology of SP600125 can be informative but requires careful control experiments to dissect JNK-dependent versus off-target effects.
References
- 1. vghtc.gov.tw [vghtc.gov.tw]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Validating Target Engagement of MtTMPK Inhibitors in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a living cell is a critical step in the discovery pipeline. This guide provides a comparative overview of methodologies to validate the cellular target engagement of inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a key enzyme in the bacterium's DNA synthesis pathway and a promising target for novel anti-tuberculosis drugs.
While the specific compound "MtTMPK-IN-8" is not documented in publicly available literature, this guide will focus on the established target, MtTMPK, and compare known inhibitors and the state-of-the-art techniques used to verify their engagement in a cellular environment.
The Target: Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)
MtTMPK, the product of the tmk gene (Rv3247c), is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the de novo and salvage pathways for DNA synthesis in M. tuberculosis.[1] Its essentiality for bacterial survival and significant structural differences from the human ortholog make it an attractive target for the development of selective inhibitors.[2]
MtTMPK Inhibitors: A Comparative Overview
A variety of both nucleoside and non-nucleoside inhibitors of MtTMPK have been developed. A significant challenge in their development has been the frequent disconnect between potent enzymatic inhibition and whole-cell activity against M. tuberculosis. This discrepancy highlights the importance of robust cellular target engagement assays to understand compound permeability, stability, and interaction with the target in its native environment.
Below is a summary of representative MtTMPK inhibitors. Please note that direct comparative cellular target engagement data is often limited in the literature, emphasizing the need for the validation techniques discussed in this guide.
| Inhibitor Class | Example Compound(s) | Enzymatic IC50/Ki | Whole-Cell MIC (H37Rv) | Reference |
| Nucleoside Analogs | 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive Inhibitor | Not reported as a direct antibacterial | [3] |
| 5-Halogenated 2'-deoxyuridines | Potent and selective for MtTMPK over human TMPK | - | [1] | |
| Non-Nucleoside Inhibitors | (Z)-butenylthymines with naptholactam/napthosultam moieties | Ki in the range of 0.27-0.42 µM | Poor mycobacterial growth inhibition | [1] |
| TKI1 (1-(1-((4-(3-Chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione) | Micromolar range | - | [4] |
Cellular Target Engagement Validation Methods
Several powerful techniques can be employed to confirm that a compound binds to MtTMPK within intact cells. The choice of method often depends on factors such as throughput requirements, the availability of specific reagents, and the desired level of detail.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[5] This technique allows for the direct assessment of target engagement in a cellular context without requiring any modification to the compound or the target protein.[6]
Experimental Workflow:
CETSA Experimental Workflow
Methodology:
-
Cell Treatment: M. tuberculosis cells (or a surrogate strain expressing MtTMPK) are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble MtTMPK remaining at each temperature is quantified. Common detection methods include Western blotting or mass spectrometry (MS-CETSA).
-
Data Analysis: A melting curve is generated by plotting the amount of soluble MtTMPK as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in live cells. This assay requires the expression of the target protein as a fusion with NanoLuc® luciferase.
Principle of NanoBRET™ Target Engagement:
NanoBRET™ Target Engagement Principle
Methodology:
-
Construct Generation: A fusion protein of MtTMPK and NanoLuc® luciferase is created and expressed in a suitable host cell line.
-
Cell Treatment: The engineered cells are treated with a cell-permeable fluorescent tracer that binds to MtTMPK, followed by the addition of the test compound in varying concentrations.
-
BRET Measurement: The NanoLuc® substrate is added, and the BRET signal is measured. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged MtTMPK.
-
Data Analysis: The test compound competes with the tracer for binding to MtTMPK. A decrease in the BRET signal with increasing concentrations of the test compound indicates target engagement. An IC50 value can then be determined, representing the concentration of the compound that displaces 50% of the tracer.[7][8]
Comparison of Cellular Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[5] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein.[8] |
| Target Modification | Not required (endogenous or overexpressed native protein). | Requires fusion of the target protein with NanoLuc® luciferase. |
| Compound Modification | Not required. | Requires a specific, cell-permeable fluorescent tracer for the target. |
| Readout | Shift in protein melting temperature (ΔTm). | Decrease in BRET signal (IC50). |
| Throughput | Can be adapted for high-throughput formats.[9] | Inherently high-throughput and suitable for plate-based formats.[7] |
| Live-Cell Analysis | Typically performed on intact cells, but the final measurement is on cell lysates. | Real-time measurements in live cells. |
| Key Advantage | Label-free approach, applicable to endogenous proteins.[6] | High sensitivity, quantitative, and well-suited for screening. |
| Key Limitation | May not be suitable for all proteins; data analysis can be complex. | Requires genetic engineering of cells and development of a specific tracer. |
Concluding Remarks
Validating the cellular target engagement of MtTMPK inhibitors is a crucial step to bridge the gap between enzymatic activity and whole-cell efficacy. Both CETSA and NanoBRET™ offer powerful, albeit different, approaches to confirm and quantify the interaction of a compound with MtTMPK in a physiologically relevant environment. The selection of the most appropriate method will depend on the specific research question, available resources, and the stage of the drug discovery project. By employing these techniques, researchers can gain greater confidence in their lead compounds and make more informed decisions in the development of novel therapeutics for tuberculosis.
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. wechat.promega.com.cn [wechat.promega.com.cn]
- 9. scholars.mssm.edu [scholars.mssm.edu]
Comparative Analysis of MtTMPK-IN-8 Kinase Selectivity: A Guide for Researchers
A comprehensive assessment of the cross-reactivity profile of the novel antitubercular agent MtTMPK-IN-8 against human kinases is not publicly available at this time. This guide provides a framework and standardized methodologies for researchers seeking to evaluate the selectivity of this and other kinase inhibitors.
This compound has been identified as a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for mycobacterial DNA synthesis.[1][2] This makes it a valuable lead compound in the development of new treatments for tuberculosis. While its primary target is a bacterial enzyme, understanding its potential interactions with human kinases is a critical step in preclinical development to assess potential off-target effects and predict safety profiles.
This guide outlines the standard experimental approaches for determining kinase inhibitor selectivity and provides a template for presenting such data.
Data Presentation: Quantifying Kinase Selectivity
A key aspect of characterizing a kinase inhibitor is to determine its activity against a broad panel of kinases. The results are typically presented as a table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A lower value indicates a stronger interaction.
Table 1: Illustrative Cross-Reactivity Profile of a Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., MtbTMPK) | [Insert IC50 value] |
| Off-Target Kinase 1 | >10,000 |
| Off-Target Kinase 2 | 1,250 |
| Off-Target Kinase 3 | >10,000 |
| Off-Target Kinase 4 | 5,600 |
| Off-Target Kinase 5 | >10,000 |
| ... (continue for all kinases tested) | ... |
Note: The above table is a template. Currently, there is no publicly available cross-reactivity data for this compound to populate this table.
Experimental Protocols: Assessing Kinase Cross-Reactivity
A standard method for evaluating the selectivity of a kinase inhibitor is through a comprehensive kinase profiling assay, often referred to as a kinome scan.
Protocol: Kinome-wide Selectivity Profiling using a Competitive Binding Assay
1. Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of human kinases.
2. Materials:
- Test compound (this compound)
- A panel of purified human kinases
- Kinase-specific ligands immobilized on a solid support (e.g., beads)
- Assay buffer
- Detection reagents (e.g., quantitative PCR or immunoassay-based)
3. Procedure:
- Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired test concentrations.
- Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate format.
- Competitive Binding: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized kinase-specific ligands. The test compound and the immobilized ligand will compete for binding to the kinase's active site.
- Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
- Washing: Unbound compound and kinases are removed through a series of wash steps.
- Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified. This is typically done by eluting the kinase and measuring its concentration using a sensitive detection method like quantitative PCR (qPCR) targeting a DNA tag linked to the kinase.
- Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates that the test compound is binding to and inhibiting the kinase. The results are often expressed as the percentage of control or are used to calculate IC50 or Kd values.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing kinase inhibitor selectivity.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
References
The Dichotomy of MtTMPK Inhibition: A Comparative Analysis of In Vitro Efficacy and In Vivo Challenges
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme for the bacterium's survival. While a specific inhibitor designated "MtTMPK-IN-8" is not prominently documented in publicly available research, this guide synthesizes data from various studies on MtTMPK inhibitors to highlight a crucial challenge in anti-tuberculosis drug development: the frequent disparity between potent enzymatic inhibition and whole-cell efficacy.
Introduction to MtTMPK as a Drug Target
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This reaction is a vital step in the DNA synthesis pathway of the bacterium.[1][2] The essential nature of MtTMPK for M. tuberculosis survival makes it a compelling target for the development of novel anti-tuberculosis therapeutics.[1]
The In Vitro vs. In Vivo Conundrum
A recurring theme in the scientific literature surrounding MtTMPK inhibitors is the significant drop-off in activity when moving from a controlled, cell-free environment to a whole-cell or in vivo setting. Numerous compounds have been designed and synthesized to be potent inhibitors of the isolated MtTMPK enzyme, yet they often fail to exhibit significant antimycobacterial activity.
Key Comparative Observations:
-
Potent In Vitro Inhibition: Many classes of MtTMPK inhibitors, including nucleoside and non-nucleoside analogs, have demonstrated high potency in biochemical assays, with some exhibiting inhibition in the nanomolar to low-micromolar range.[1]
-
Diminished Whole-Cell Activity: In stark contrast, when these same potent inhibitors are tested against live M. tuberculosis cultures, their efficacy is often dramatically reduced, with Minimum Inhibitory Concentrations (MICs) falling into a much higher and less therapeutically relevant range.[3]
-
The Permeability Barrier: The primary hypothesis for this discrepancy is the formidable and complex cell wall of Mycobacterium tuberculosis. This lipid-rich outer layer acts as a significant barrier, preventing many potential drug candidates from reaching their intracellular target, MtTMPK.[3]
Quantitative Data: A Tale of Two Settings
The following table provides a generalized comparison of the in vitro enzymatic activity and the whole-cell antimycobacterial activity for different classes of MtTMPK inhibitors, based on published findings.
| Inhibitor Class | In Vitro Activity (K_i_ or IC_50_) | Whole-Cell Activity (MIC) |
| Nucleoside Analogues | Micromolar (µM) range | Often high µM or inactive |
| 3-Cyanopyridones | Nanomolar (nM) range | Not convincingly established |
| 1,6-Naphthyridin-2-ones | Nanomolar (nM) range | Not convincingly established |
| Piperidinyl Thymine Analogues | Low Micromolar (e.g., 0.8 µM) | Not specified |
This table represents a general summary from the literature and specific values can vary significantly between individual compounds within a class.
Experimental Methodologies
To understand the data presented, it is essential to be familiar with the experimental protocols used to assess inhibitor activity.
In Vitro MtTMPK Enzymatic Assay (Generalized Protocol):
-
Enzyme and Substrates: A purified, recombinant form of the MtTMPK enzyme is used. The reaction mixture includes the enzyme, its substrate (dTMP), and the phosphate donor (ATP) in a suitable buffer.
-
Inhibitor Introduction: The inhibitor being tested is added to the reaction mixture at a range of concentrations.
-
Reaction Monitoring: The rate of the enzymatic reaction (the conversion of dTMP to dTDP) is monitored over time. This is often achieved using a coupled-enzyme assay that links the production of ADP to a change in absorbance or fluorescence.
-
Data Analysis: The data is used to calculate key inhibitory values such as the IC_50_ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the K_i_ (the inhibition constant).
Whole-Cell Antimycobacterial Assay (Generalized Protocol):
-
Bacterial Culture: A culture of M. tuberculosis (commonly the H37Rv strain) is grown in a liquid medium.
-
Inhibitor Application: The test inhibitor is added to the bacterial culture in a series of dilutions.
-
Incubation: The treated cultures are incubated for several days to allow for bacterial growth.
-
Growth Assessment: The extent of bacterial growth is measured, typically by reading the optical density of the culture or by using a metabolic indicator dye.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
Visualizing the Pathway and the Problem
The following diagrams illustrate the biochemical pathway targeted by MtTMPK inhibitors and the experimental workflow that reveals the in vitro versus in vivo challenge.
Caption: The MtTMPK enzyme's role in the DNA synthesis pathway of M. tuberculosis and the point of inhibitor intervention.
Caption: A workflow illustrating the common discrepancy between potent in vitro enzymatic inhibition and poor whole-cell activity of MtTMPK inhibitors.
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of JNK-IN-8 with RNA-seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes including proliferation, differentiation, and apoptosis.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] This guide provides a comparative analysis of JNK-IN-8, summarizing its downstream effects validated by RNA sequencing (RNA-seq) and comparing its performance with other JNK inhibitors.
Disclaimer: The user initially requested information on "MtTMPK-IN-8". As no information could be found on a compound with this name, this guide has been generated based on the assumption that the user intended to inquire about the well-documented JNK inhibitor, "JNK-IN-8".
Comparative Performance of JNK Inhibitors
The following table summarizes the in vitro potency of JNK-IN-8 and other commonly used JNK inhibitors. JNK-IN-8 demonstrates high potency against all JNK isoforms.
| Inhibitor | Target(s) | IC50 (JNK1) | IC50 (JNK2) | IC50 (JNK3) | Mechanism of Action |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7 nM[3] | 18.7 nM[3] | 1.0 nM[3] | Irreversible, Covalent |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM[3] | 40 nM[3] | 90 nM[3] | ATP-competitive, Reversible |
| Tanzisertib (CC-930) | JNK1, JNK2, JNK3 | Not specified | Not specified | Not specified | ATP-competitive, Reversible |
| Bentamapimod (AS602801) | JNK1, JNK2, JNK3 | 80 nM | 90 nM | 230 nM | ATP-competitive, Reversible |
Downstream Effects of JNK-IN-8 Validated by RNA-seq
RNA-sequencing of triple-negative breast cancer (TNBC) cell lines (HCC1806 and MDA-MB-231) treated with JNK-IN-8 revealed significant changes in gene expression, providing insights into its mechanism of action.
Key Findings from RNA-seq Analysis:
A study on TNBC cells treated with 3 µmol/L JNK-IN-8 for 24 hours identified a significant upregulation of genes associated with lysosome biogenesis and autophagy. This suggests that JNK-IN-8's anti-tumor effects may be mediated through the activation of these cellular processes.
| Cell Line | Treatment | Duration | Key Upregulated Gene Sets |
| HCC1806 | 3 µmol/L JNK-IN-8 | 24 hours | Lysosome Biogenesis, Autophagy |
| MDA-MB-231 | 3 µmol/L JNK-IN-8 | 24 hours | Lysosome Biogenesis, Autophagy |
Experimental Protocols
RNA-seq Analysis of JNK-IN-8 Treated Cancer Cells
This protocol provides a general framework for assessing the transcriptomic effects of JNK inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HCC1806, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of JNK-IN-8 (e.g., 3 µmol/L) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. RNA Isolation:
-
Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercially available kit (e.g., PureLink RNA mini kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA using a standard library preparation kit.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., counts per million reads).
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon JNK-IN-8 treatment.
-
Conduct gene set enrichment analysis (GSEA) to identify enriched biological pathways and processes.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the JNK signaling pathway and the experimental workflow for validating the downstream effects of JNK-IN-8 using RNA-seq.
Caption: JNK Signaling Pathway and Inhibition by JNK-IN-8.
Caption: Experimental Workflow for RNA-seq Validation.
References
Unveiling the Synergistic Potential of JNK-IN-8 in Combination Chemotherapy
In the landscape of cancer therapy, the quest for enhancing treatment efficacy while minimizing toxicity is paramount. Combination therapies, which utilize drugs with complementary mechanisms of action, represent a promising strategy to achieve this goal. This guide provides a comprehensive comparison of the synergistic effects observed when combining the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with conventional chemotherapy agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues in oncology.
Mechanism of Action: JNK-IN-8
JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3)[1][2][3]. It functions by covalently binding to a cysteine residue within the ATP-binding site of the JNK enzyme, thereby blocking its kinase activity[3][4]. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and plays a significant role in cellular responses to stress, inflammation, and apoptosis[2]. In the context of cancer, aberrant JNK signaling can contribute to cell proliferation, survival, and drug resistance. By inhibiting JNK, JNK-IN-8 can modulate these processes and potentially sensitize cancer cells to the cytotoxic effects of other therapeutic agents.
Synergistic Effects with Lapatinib in Triple-Negative Breast Cancer
One of the most well-documented synergistic interactions of JNK-IN-8 is with the dual tyrosine kinase inhibitor, lapatinib, in the context of triple-negative breast cancer (TNBC)[4]. TNBC is an aggressive subtype of breast cancer with limited targeted treatment options[4].
Studies have shown that while both JNK-IN-8 and lapatinib have minimal effects as single agents, their combination leads to significant cancer cell death[4]. Research indicates that treatment with lapatinib can lead to an increase in c-Jun and JNK phosphorylation, suggesting a resistance mechanism that can be overcome by the addition of a JNK inhibitor[4].
The synergistic effect of the JNK-IN-8 and lapatinib combination is attributed to the dual inhibition of key signaling pathways. Together, these compounds significantly reduce the transcriptional activity of Nuclear Factor kappa B (NF-κB), Activating Protein 1 (AP-1), and Nuclear factor erythroid 2-Related Factor 2 (Nrf2)[4]. This disruption of the cell's natural antioxidant response leads to a substantial increase in reactive oxygen species (ROS), inducing cytotoxic oxidative stress and subsequent apoptosis[4].
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-231 (TNBC) | JNK-IN-8 + Lapatinib | Synergistic decrease in cell viability, increased apoptosis | [4] |
| MDA-MB-231 Xenografts | JNK-IN-8 + Lapatinib | Significantly increased survival of mice | [4] |
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of JNK-IN-8, the chemotherapy agent (e.g., lapatinib), or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values. Synergy is often assessed using the Combination Index (CI) method, where CI < 1 indicates synergism.
-
Cell Treatment: Treat cells with JNK-IN-8, the chemotherapy agent, or the combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of JNK-IN-8 and lapatinib synergy.
Caption: Workflow for assessing JNK-IN-8 synergy with chemotherapy.
References
Safety Operating Guide
Proper Disposal of MtTMPK-IN-8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of MtTMPK-IN-8, a research chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of it as a potentially hazardous substance, adhering to all institutional and regulatory guidelines.
Immediate Safety and Disposal Plan
At all times, personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
Given the lack of specific hazard data for this compound, it must be treated as hazardous chemical waste.[1] Do not mix this waste with other chemical streams unless compatibility is certain.[2] It is best practice to collect waste this compound in a dedicated, properly labeled waste container.[3]
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Spills should be absorbed using an inert, non-combustible material such as vermiculite or sand. The absorbent material should then be collected into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.
Step-by-Step Disposal Protocol
-
Container Selection: Use a chemically compatible container that can be securely sealed.[2] The original product container, if empty, can be reused for waste collection after proper relabeling.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[3][5] Include the date of waste generation.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of laboratory personnel and away from general traffic.[6]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7][8] Do not dispose of this compound down the drain or in regular trash.[9][10]
-
Empty Container Disposal: To be considered "empty," a container that held this compound must be triple-rinsed with a suitable solvent.[3][9] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6][9] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines. After rinsing and air-drying, deface the original label before disposing of the container in the regular laboratory glass or solid waste stream.[4]
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Solid this compound | Sealed, chemically compatible container | "Hazardous Waste," "this compound," Date | Contact EHS for pickup |
| Solutions of this compound | Sealed, chemically compatible container | "Hazardous Waste," "this compound in [Solvent]," Date | Contact EHS for pickup |
| Contaminated Labware (e.g., pipette tips, tubes) | Designated solid hazardous waste container | "Hazardous Waste," "this compound Contaminated Debris," Date | Contact EHS for pickup |
| Empty this compound Container | N/A | Deface original label after cleaning | Triple-rinse (collect first rinsate as hazardous waste), then dispose in appropriate lab trash |
Disposal Workflow for Research Chemicals
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical such as this compound.
Caption: Chemical Waste Disposal Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety department for clarification on any disposal-related questions.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chemical Waste Disposal - Chemical Safety - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
Personal protective equipment for handling MtTMPK-IN-8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MtTMPK-IN-8. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing potent, novel kinase inhibitors in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (TMPK). While a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature should be handled as potentially hazardous. The primary risks include exposure through inhalation, skin contact, or ingestion, which could lead to unknown toxicological effects. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where the compound is handled. Should provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood. For situations outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Weighing
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Weighing:
-
Use an analytical balance inside the fume hood or a containment enclosure.
-
Tare a tared weigh boat or vial.
-
Carefully transfer the desired amount of this compound using a dedicated spatula.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the solvent to the vial containing the weighed compound.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
3.2. Experimental Use
-
Solution Handling: Use calibrated micropipettes with filtered tips to handle solutions of this compound.
-
Spill Prevention: Work over a tray or absorbent pad to contain any potential spills.
-
Avoid Aerosolization: Do not create aerosols. When mixing, use gentle vortexing rather than vigorous shaking.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder, contaminated weigh boats, and spatulas. |
| Place in a clearly labeled, sealed hazardous waste container. | |
| Liquid Waste | Solutions containing this compound, and solvents used for rinsing. |
| Collect in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. | |
| Contaminated PPE | Used gloves, disposable lab coats, and absorbent pads. |
| Place in a sealed bag and dispose of as hazardous waste. |
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures
| Emergency | Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use a spill kit with appropriate absorbent material. Place the absorbed material in a sealed hazardous waste container. If the spill is large, evacuate and contact the institution's emergency response team. |
Experimental Workflow and Safety Diagram
The following diagrams illustrate the safe handling workflow for this compound and the general signaling pathway it inhibits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
